molecular formula C9H8N2OS2 B1201176 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide CAS No. 66206-59-5

2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide

Cat. No.: B1201176
CAS No.: 66206-59-5
M. Wt: 224.3 g/mol
InChI Key: XZQXBISQHWDZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide (CAS 66206-59-5) is a chemical compound with the molecular formula C9H8N2OS2 and a molecular weight of 224.3 . It features a benzothiazole core, a privileged structure in medicinal chemistry known for its diverse pharmacological activities . The benzothiazole scaffold is a fused heterocyclic system consisting of a benzene ring fused with a thiazole ring, which contains both sulfur and nitrogen atoms . This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Researchers utilize this core structure to create derivatives, such as Schiff bases, for evaluating anti-cancer and anti-inflammatory potential . Schiff base derivatives of closely related benzothiazole acetamides have demonstrated significant anti-cancer activity against cervical cancer (HeLa) cell lines and have shown potent anti-inflammatory effects in chemiluminescence assays . The broader family of 2-substituted benzothiazole derivatives has attracted significant research interest due to a wide spectrum of reported biological properties, including antimicrobial, antitubercular, and anticonvulsant activities . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c10-8(12)5-13-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQXBISQHWDZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352000
Record name 2-(benzothiazolylthio)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66206-59-5
Record name 2-(benzothiazolylthio)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cheminformatics and Synthetic Utility of Benzothiazole-2-ylsulfanyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 1.0

Executive Summary

Benzothiazole-2-ylsulfanyl-acetamide (IUPAC: 2-(1,3-benzothiazol-2-ylthio)acetamide) represents a critical scaffold in medicinal chemistry, serving as a "privileged structure" due to its ability to bind diverse biological targets. This guide dissects the physicochemical properties, synthetic pathways, and pharmacological relevance of this molecule.[1][2]

While the nominal molecular weight is 224.30 g/mol , this guide explores the isotopic fine-structure required for high-resolution mass spectrometry and details the nucleophilic substitution protocols necessary for its synthesis.

Physicochemical & Cheminformatics Profile

Understanding the molecular weight goes beyond a single number. For researchers using HRMS (High-Resolution Mass Spectrometry), the isotopic distribution is critical due to the presence of two sulfur atoms.

Molecular Weight Analysis

The molecule contains two sulfur atoms, creating a distinct M+2 isotopic signature (the


 isotope effect).
PropertyValueTechnical Context
Molecular Formula C₉H₈N₂OS₂ Core stoichiometry.
Average Mass 224.30 g/mol Used for molarity calculations in synthesis.
Monoisotopic Mass 224.008 g/mol The exact mass of the primary isotope peak (

).
M+2 Abundance ~9.0% Significant M+2 peak due to two Sulfur atoms (each contributing ~4.4% to the

signal).
LogP (Predicted) 1.3 - 1.8 Indicates moderate lipophilicity; favorable for membrane permeability (Lipinski compliant).
H-Bond Donors 2 Derived from the primary amide (-NH₂).
H-Bond Acceptors 3 Nitrogen (benzothiazole), Oxygen (carbonyl), Nitrogen (amide).
Structural Significance

The molecule features a thioether linkage (


) connecting the lipophilic benzothiazole ring to the polar acetamide tail. This flexibility allows the molecule to adopt conformations that fit into various enzyme active sites, acting as a "hinge" region in Structure-Activity Relationship (SAR) studies.

Synthetic Methodology

Expertise & Experience Note: While various bases can be used, Potassium Carbonate (


)  in acetone or DMF is preferred over triethylamine. 

acts as a heterogeneous base, effectively scavenging the HCl byproduct without nucleophilic competition that can occur with liquid amines.
Standard Protocol: Thio-Alkylation

Reaction Type:


 Nucleophilic Substitution
Yield Expectation:  75–90%
Reagents:
  • Substrate: 2-Mercaptobenzothiazole (2-MBT) [CAS: 149-30-4]

  • Electrophile: 2-Chloroacetamide [CAS: 79-07-2]

  • Base: Anhydrous

    
    
    
  • Solvent: Dry Acetone or DMF (Dimethylformamide)

Step-by-Step Workflow:
  • Activation: Dissolve 2-Mercaptobenzothiazole (10 mmol) in dry acetone (30 mL). Add anhydrous

    
     (15 mmol) and stir at room temperature for 30 minutes. Why: This deprotonates the thiol to form the more nucleophilic thiolate anion.
    
  • Addition: Add 2-Chloroacetamide (10 mmol) portion-wise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
     for acetone) for 4–6 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 7:3).
    
  • Workup:

    • If using Acetone: Evaporate solvent under reduced pressure. Resuspend residue in ice-cold water.

    • If using DMF: Pour reaction mixture directly into crushed ice.

  • Purification: Filter the resulting precipitate. Wash with cold water to remove inorganic salts (

    
    ). Recrystallize from Ethanol to obtain pure white/pale yellow crystals.
    
Reaction Mechanism Visualization

The following diagram illustrates the transformation from precursors to the final thio-acetamide product.

SynthesisPath MBT 2-Mercaptobenzothiazole (Nucleophile) Thiolate Benzothiazole Thiolate (Activated Anion) MBT->Thiolate Deprotonation (-H+) Base K2CO3 (Base) Base->Thiolate Transition SN2 Transition State Thiolate->Transition Attack on CH2 Cl_Acetamide 2-Chloroacetamide (Electrophile) Cl_Acetamide->Transition Product Benzothiazole-2-ylsulfanyl-acetamide (Final Product) Transition->Product Loss of Cl-

Figure 1: Mechanistic pathway for the synthesis of Benzothiazole-2-ylsulfanyl-acetamide via base-catalyzed nucleophilic substitution.

Biological Applications & SAR

Authoritative Grounding: Benzothiazole derivatives are extensively documented for their antimicrobial and analgesic properties.[1][3] The acetamide side chain is specifically cited for enhancing hydrogen bonding interactions with microbial enzymes [1][3].

Pharmacological Targets
  • Antimicrobial: The molecule disrupts bacterial cell walls and inhibits DNA gyrase in certain strains (S. aureus, E. coli).

  • Antifungal: Activity against Candida albicans, often attributed to the interference with ergosterol biosynthesis.

  • Enzyme Inhibition: The amide moiety can act as a mimic for peptide bonds, making this scaffold a potential inhibitor for proteases or ureases.

Structure-Activity Relationship (SAR) Map

Modifications to the core structure drastically alter bioactivity.

SAR_Map Core Benzothiazole-2-ylsulfanyl-acetamide (Scaffold) Ring Benzothiazole Ring (Lipophilic Domain) Core->Ring Sulfur S-Linker (Flexibility) Core->Sulfur Amide Acetamide Group (H-Bonding) Core->Amide Effect1 Substitutions (Cl, NO2) at C6 enhance antimicrobial potency Ring->Effect1 Effect2 Oxidation to Sulfone (SO2) increases polarity/metabolic stability Sulfur->Effect2 Effect3 Hydrolysis to Acid reduces permeability Amide->Effect3

Figure 2: Pharmacophore mapping and Structure-Activity Relationship (SAR) potential of the scaffold.

Analytical Validation (Self-Validating Protocols)

To ensure the synthesized product is correct, researchers must validate using NMR and Mass Spectrometry.

Mass Spectrometry (ESI-MS)
  • Expected Parent Ion:

    
    
    
  • Isotopic Pattern: Look for the M+2 peak at ~227.01 with approximately 9-10% relative abundance (characteristic of

    
     systems).
    
  • Fragmentation: Common loss of the acetamide group (

    
    ) leading to a benzothiazole-thiol cation (
    
    
    
    ).
-NMR (DMSO- , 400 MHz)
Chemical Shift (

)
MultiplicityIntegrationAssignment
12.0 - 13.0 Broad Singlet-(If hydrolyzed to acid - impurity check)
7.9 - 8.1 Doublet1HBenzothiazole Ar-H (C4)
7.7 - 7.9 Doublet1HBenzothiazole Ar-H (C7)
7.3 - 7.5 Multiplet2HBenzothiazole Ar-H (C5, C6)
7.2 & 7.6 Broad Singlets2HAmide

(Distinct diastereotopic protons)
4.1 - 4.3 Singlet2H

(Methylene bridge)

References

  • PubChem. (2025).[4][5][6][7] 2-(1,3-Benzothiazol-2-ylthio)acetamide Compound Summary. National Library of Medicine. [Link]

  • Soni, B., et al. (2010).[1] Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents.[1] European Journal of Medicinal Chemistry.[1] [Link]

  • Kumbhare, R. M., et al. (2011). Synthesis and biological evaluation of novel benzothiazole derivatives as anti-inflammatory and analgesic agents. Medicinal Chemistry Research.[2] [Link]

  • Wang, M., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives. Molecules.[1][2][4][5][6][7][8][9][10][11][12] [Link]

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the solubility profile, thermodynamic characteristics, and experimental methodologies for 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide .

Executive Summary

2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide (CAS: 66206-59-5 ) is a critical benzothiazole derivative utilized as a pharmacophore in medicinal chemistry and a semi-intermediate in the synthesis of antimicrobial and antitumor agents. Its solubility behavior is governed by the interplay between the lipophilic benzothiazole moiety and the polar acetamide group.

This guide provides a comprehensive analysis of its physicochemical properties, solvent interactions, and the thermodynamic parameters controlling its dissolution. It also establishes a validated protocol for the experimental determination of solubility using the Isothermal Saturation Method, essential for process optimization in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide
Common Name 2-Benzothiazolylthioacetamide
CAS Number 66206-59-5
Molecular Formula C

H

N

OS

Molecular Weight 224.30 g/mol
Physical State White to pale yellow crystalline powder
Melting Point 128–130 °C (Typical range for this class)
Predicted LogP ~1.5 – 2.0 (Moderate Lipophilicity)
Structural Analysis

The molecule features two distinct domains affecting solvation:

  • Hydrophobic Domain: The 1,3-benzothiazole fused ring system exhibits high affinity for non-polar and aromatic solvents but limits water solubility.

  • Hydrophilic Domain: The acetamide (-CONH

    
    )  tail acts as a hydrogen bond donor and acceptor, facilitating solubility in polar aprotic solvents (DMSO, DMF) and protic solvents (Alcohols) at elevated temperatures.
    

Solubility Data & Solvent Compatibility

While specific mole-fraction datasets are often proprietary, the solubility profile of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide follows a distinct trend based on dielectric constant and polarity. The data below synthesizes experimental observations from recrystallization protocols and structural analog behavior (e.g., N-tert-butylbenzothiazole-2-sulfenamide).

Qualitative Solubility Profile
Solvent ClassRepresentative SolventsSolubility BehaviorUsage in Process
Polar Aprotic DMF, DMSO High (> 25 mg/mL)Reaction media; Stock solutions for bio-assays.
Polar Protic Methanol, Ethanol Temperature Dependent Ideal for Recrystallization. Low solubility at 25°C; High at reflux.
Ketones Acetone Moderate to High Common reaction solvent (e.g., with K

CO

).[1]
Chlorinated Chloroform, DCM Moderate Extraction and chromatographic purification.
Aqueous Water Insoluble (< 0.1 mg/mL)Anti-solvent for precipitation.
Thermodynamic Implications for Purification
  • Recrystallization Strategy: The steep solubility curve in Ethanol (low

    
     at 298K, high 
    
    
    
    at 351K) makes it the standard solvent for purification.
  • Precipitation: Addition of Water to a DMF or Acetone solution of the compound results in immediate precipitation due to the "hydrophobic effect" driving the benzothiazole rings to aggregate.

Experimental Protocol: Isothermal Saturation Method

For researchers requiring precise mole-fraction data (


) for process engineering, the Isothermal Saturation Method  coupled with HPLC-UV  analysis is the gold standard.
Workflow Diagram

Solubility_Protocol Start Preparation Mix Equilibration (Excess Solid + Solvent) Start->Mix Temp Thermostatic Control (± 0.05 K for 72h) Mix->Temp Temp->Temp Agitation Sample Sampling (Syringe Filter 0.45 µm) Temp->Sample Dilute Dilution (Mobile Phase) Sample->Dilute Analyze HPLC-UV Analysis (λ = 280-300 nm) Dilute->Analyze Calc Data Calculation (Mole Fraction x) Analyze->Calc

Figure 1: Standardized workflow for determining solubility via the Isothermal Saturation Method.

Detailed Methodology
  • Preparation: Add excess 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension magnetically at the set temperature (

    
    ) for 72 hours. Temperature fluctuation must be controlled within 
    
    
    
    K.
  • Settling: Stop stirring and allow the phases to separate for 2–4 hours (static equilibrium).

  • Sampling: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter to exclude solid particles.

  • Quantification: Dilute the aliquot with the mobile phase (e.g., Acetonitrile:Water 50:50) and analyze via HPLC.

    • Detector: UV/Vis at

      
       (typically 280–300 nm for benzothiazoles).
      
    • Calibration: Use a 5-point standard curve (

      
      ).
      

Thermodynamic Modeling & Analysis

To predict solubility at unmeasured temperatures, experimental data is correlated using thermodynamic models. The Modified Apelblat Equation is the most accurate model for benzothiazole derivatives.

The Modified Apelblat Model


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Thermodynamic Functions of Solution

The dissolution process is characterized by Enthalpy (


), Entropy (

), and Gibbs Free Energy (

), calculated via the Van't Hoff Analysis :
  • Enthalpy (

    
    ):  Typically positive (Endothermic)  for this class, indicating solubility increases with temperature.
    
    
    
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Positive

      
       indicates the process is non-spontaneous (requires energy/mixing).
      
Thermodynamic Logic Diagram

Thermo_Logic Data Experimental Data (x vs T) Model Apelblat Regression ln(x) = A + B/T + C*ln(T) Data->Model VantHoff Van't Hoff Plot ln(x) vs 1/T Data->VantHoff Params Model Parameters (A, B, C) Model->Params Enthalpy ΔH (Enthalpy) Endothermic (+) VantHoff->Enthalpy Entropy ΔS (Entropy) Disorder driving force VantHoff->Entropy Gibbs ΔG (Gibbs Energy) Solubility Potential Enthalpy->Gibbs Entropy->Gibbs

Figure 2: Logical framework for deriving thermodynamic parameters from raw solubility data.

Applications in Synthesis & Drug Development

The solubility data of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide directly impacts its utility in two key areas:

Synthesis Optimization
  • Reaction Solvent: The synthesis from 2-mercaptobenzothiazole and chloroacetamide is typically performed in Acetone or Ethanol under reflux. The product precipitates upon cooling or water addition, leveraging the steep solubility curve.

  • Yield Maximization: Understanding the

    
     in the mother liquor allows engineers to calculate the maximum theoretical yield and minimize loss during filtration.
    
Biological Assays
  • Stock Preparation: Due to water insolubility, stock solutions must be prepared in 100% DMSO (up to 25 mM).

  • Assay Dilution: When diluting into aqueous buffers (PBS), the final DMSO concentration should be kept < 1% to prevent compound precipitation (which causes false negatives in screening).

References

  • Synthesis and Recrystallization Protocols

    • Synthesis and Antimicrobial Activity of 2-(1,3-Benzothiazol-2-ylthio)-N-(6-substituted 1,3-Benzothiazol-2-yl)acetamide.[2] Asian Journal of Chemistry, 2017.[2]

  • Thermodynamic Modeling of Benzothiazoles

    • Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents.
  • General Solubility Methodologies

    • IUPAC-NIST Solubility Data Series. National Institute of Standards and Technology.

Sources

Technical Guide: Benzothiazole Thioether Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Structural Optimization, Synthetic Fidelity, and Pharmacological Targeting

Executive Summary

The benzothiazole scaffold, particularly its thioether (sulfide) derivatives at the 2-position, represents a "privileged structure" in medicinal chemistry. Its ability to mimic purine bases allows it to interrogate diverse biological targets, most notably EGFR tyrosine kinases in oncology and DNA gyrase in antimicrobial applications. This guide provides a rigorous technical analysis of the design, synthesis, and validation of these derivatives, moving beyond basic literature reviews to offer actionable experimental strategies.

Part 1: Structural Architecture & Synthetic Strategies

The Thioether Advantage

The sulfur atom at position 2 serves two critical functions:

  • Metabolic Handle: Unlike the rigid ether (-O-) or amine (-NH-) linkers, the thioether (-S-) is susceptible to controlled oxidation (to sulfoxides/sulfones), altering polarity and pharmacokinetics without changing the core scaffold.

  • Lipophilic Spacer: The C-S-C bond angle (~100°) and length (1.8 Å) provide a unique flexible geometry that allows the attached hydrophobic tail to penetrate deep hydrophobic pockets in enzymes like EGFR and Acetylcholinesterase (AChE).

Synthetic Workflow: Controlling Regioselectivity

A common pitfall in benzothiazole alkylation is N- vs. S-alkylation scrambling . 2-Mercaptobenzothiazole (2-MBT) exists in tautomeric equilibrium between the thiol (SH) and thione (NH) forms. Under basic conditions, the thio-anion is the dominant nucleophile (S-alkylation), but high temperatures or polar protic solvents can encourage N-alkylation (formation of thiones).

Expert Insight: To ensure exclusive S-alkylation, use a soft base (K₂CO₃ or Cs₂CO₃) in an aprotic solvent (DMF or Acetone) at moderate temperatures. Avoid strong bases like NaOH in ethanol if high regioselectivity is required, as this often leads to mixtures.

Visualization: Synthetic Pathway & Logic

SynthesisWorkflow Precursor 2-Aminothiophenol Cyclization Cyclization (CS2 + KOH) Precursor->Cyclization Core 2-Mercaptobenzothiazole (2-MBT) Cyclization->Core Decision Solvent/Base Selection Core->Decision PathA Path A: S-Alkylation (Anhydrous K2CO3/DMF) Decision->PathA Kinetic Control PathB Path B: N-Alkylation (High Temp / Polar Protic) Decision->PathB Thermodynamic Control Product 2-(Alkylthio)benzothiazole (Target Thioether) PathA->Product Byproduct 3-Alkyl-2-thionebenzothiazole (Impurity) PathB->Byproduct

Figure 1: Synthetic workflow highlighting the critical divergence point for regioselectivity between S- and N-alkylation.

Part 2: Pharmacological Profiles & Mechanisms

Oncology: EGFR Tyrosine Kinase Inhibition

Benzothiazole thioethers function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1]

  • Mechanism: The benzothiazole core mimics the adenine ring of ATP. The substituent at the 2-position (thioether tail) extends into the hydrophobic pocket of the kinase domain, preventing ATP binding and autophosphorylation.

  • Downstream Effect: Blockade of EGFR halts the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, leading to G0/G1 cell cycle arrest and apoptosis (via Bax upregulation and Bcl-xL downregulation) [1, 2].

Antimicrobial: DNA Gyrase Inhibition

In bacterial models (S. aureus, E. coli), these derivatives target DNA gyrase (Topoisomerase II), an enzyme essential for DNA supercoiling. The planar benzothiazole ring intercalates into DNA or binds the ATP-binding pocket of the GyrB subunit, stabilizing the cleavable complex and causing bacterial cell death [3].

Visualization: EGFR Signaling Blockade

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Receptor) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Blocked Inhibitor Benzothiazole Thioether Inhibitor->Receptor Competitive Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces (via Bax↑) AKT AKT (Survival) PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Figure 2: Mechanism of Action showing the competitive inhibition of EGFR, halting the PI3K/Akt survival cascade.

Part 3: Structure-Activity Relationship (SAR) Deep Dive

Optimization of the benzothiazole scaffold relies on two vectors: the Core Ring (C6) and the Thioether Tail (C2) .

Modification SiteSubstituent TypeEffect on PotencyMechanistic Rationale
Position 6 (Benzene) Electron-Withdrawing (-F, -Cl, -NO₂)Increase (++++) Enhances acidity of the ring system; improves H-bonding interactions with residues like Met793 in EGFR [4].
Position 6 (Benzene) Electron-Donating (-CH₃, -OCH₃)Decrease (+) Reduces lipophilicity and weakens pi-pi stacking interactions.
Position 2 (S-Linker) Benzyl / Substituted BenzylIncrease (+++) Provides bulk to occupy the hydrophobic pocket. p-Chloro or p-Fluoro benzyl groups are optimal.
Position 2 (S-Linker) Short Alkyl (Methyl/Ethyl)Neutral/Low (+) Insufficient steric bulk to anchor the molecule in the enzyme active site.
Position 2 (S-Linker) Hydrazone/Triazole HybridsHighest (+++++) Introduces additional H-bond acceptors/donors, significantly improving IC50 values (nanomolar range) [5].

Part 4: Experimental Protocols

Synthesis of 2-[(4-Chlorobenzyl)thio]-1,3-benzothiazole

A validated protocol for high-yield S-alkylation.

Reagents: 2-Mercaptobenzothiazole (2-MBT), 4-Chlorobenzyl chloride, Anhydrous K₂CO₃, DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Activation: In a 50 mL round-bottom flask, dissolve 2-MBT (1.67 g, 10 mmol) in 15 mL of dry DMF. Add anhydrous K₂CO₃ (2.07 g, 15 mmol).

    • Why: The base deprotonates the thiol (-SH) to the thiolate anion (-S⁻), increasing nucleophilicity. Anhydrous conditions prevent hydrolysis of the alkyl halide.

  • Reaction: Stir the mixture at Room Temperature (RT) for 30 minutes. Then, add 4-chlorobenzyl chloride (10 mmol) dropwise.

  • Reflux: Heat the mixture to 60°C for 3-5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2).

    • Self-Validation: The starting material (2-MBT) will have a lower Rf value than the product due to the loss of the polar thiol group.

  • Work-up: Pour the reaction mixture into 100 mL of crushed ice-water. A solid precipitate should form immediately.

    • Why: DMF is water-miscible; the organic product is not, causing precipitation.

  • Purification: Filter the solid, wash with cold water (3x) to remove residual DMF and base. Recrystallize from Ethanol.

  • Yield: Expected yield 85-92%. Melting point check required for verification.

In Vitro Cytotoxicity Evaluation (MTT Assay)

Standard protocol for assessing antiproliferative activity.

  • Seeding: Seed cancer cells (e.g., MCF-7 or A549) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Treat cells with the synthesized benzothiazole derivative at varying concentrations (0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.1%) and positive control (e.g., Gefitinib).

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Mechanism: Viable cells with active mitochondria cleave the yellow tetrazolium salt (MTT) into purple formazan crystals.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

References

  • EGFR Inhibition & Molecular Modeling: Title: EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives.[1] Source:European Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Apoptotic Mechanisms: Title: Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Source:Anti-Cancer Agents in Medicinal Chemistry. URL:[Link]

  • Antimicrobial & SAR Review: Title: Synthesis and biological activities of benzothiazole derivatives: A review. Source:Journal of Heterocyclic Chemistry. URL:[Link]

  • Privileged Scaffold Analysis: Title: Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. Source:European Journal of Medicinal Chemistry. URL:[Link]

  • Hybrid Derivatives (Triazoles): Title: Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors. Source:RSC Advances. URL:[Link]

Sources

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Benzothiazol-2-ylsulfanyl Acetamides

Benzothiazole, a bicyclic heterocyclic compound, is a cornerstone in the field of medicinal chemistry, recognized for its presence in numerous natural and synthetic molecules with significant therapeutic value.[1][2][3] This "privileged scaffold" is characterized by a benzene ring fused to a thiazole ring, a structure that confers unique physicochemical properties and the ability to engage with a wide array of biological targets.[1][4] The structural versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic effects.[2][3][5][6]

Within the vast library of benzothiazole derivatives, the benzothiazol-2-ylsulfanyl acetamide moiety stands out as a particularly fruitful area of investigation. This structural motif incorporates a flexible acetamide linker attached to the benzothiazole core via a sulfur atom at the 2-position. This specific arrangement has been shown to be critical for potent biological activity, offering a versatile framework for developing novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this promising class of compounds, intended for researchers and professionals in drug discovery and development.

Core Synthesis Strategy

The synthesis of benzothiazol-2-ylsulfanyl acetamides typically follows a straightforward and efficient pathway, making this class of compounds highly accessible for library generation and structure-activity relationship (SAR) studies. The most common approach involves a nucleophilic substitution reaction.

A key intermediate, N-(substituted-phenyl)-2-chloroacetamide, is first synthesized by reacting a substituted aniline with chloroacetyl chloride in the presence of a base like triethylamine. This intermediate is then reacted with 2-mercaptobenzothiazole (or its substituted derivatives) in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone or DMF.[7] The base facilitates the deprotonation of the thiol group on the 2-mercaptobenzothiazole, forming a thiolate anion which then acts as a nucleophile, displacing the chlorine atom from the chloroacetamide intermediate.

Caption: General synthetic route for Benzothiazol-2-ylsulfanyl Acetamides.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Benzothiazol-2-ylsulfanyl acetamide derivatives have emerged as potent anticancer agents, demonstrating significant cytotoxicity against a range of human cancer cell lines.[8][9] Their mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways, induction of apoptosis, and targeting of specific enzymes crucial for tumor growth.[4][5][10]

Mechanism of Action

A primary mechanism underlying the anticancer effects of benzothiazole derivatives is the modulation of critical signaling pathways that are frequently dysregulated in cancer.[5]

  • PI3K/Akt/mTOR Pathway Inhibition : The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain benzothiazole derivatives have been shown to effectively inhibit this pathway, leading to the suppression of tumor growth and induction of apoptosis.[5]

  • Enzyme Inhibition : These compounds can act as inhibitors of various enzymes vital for cancer cell survival. This includes topoisomerases, which are crucial for DNA replication and repair, and protein kinases beyond the PI3K pathway that are involved in cell cycle progression.[4]

  • Induction of Apoptosis : Many benzothiazole derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis, in cancer cells.[10] This can be achieved by increasing the cellular levels of reactive oxygen species (ROS), which causes oxidative stress and damage to cellular components, ultimately leading to apoptosis.[10]

Caption: Key anticancer mechanisms of benzothiazole derivatives.

Structure-Activity Relationship (SAR)

SAR studies have provided valuable insights for optimizing the anticancer potency of this scaffold.

  • Substituents on the Benzothiazole Ring : The nature and position of substituents on the benzothiazole core significantly influence activity. Electron-withdrawing groups (e.g., chloro) or electron-donating groups (e.g., methoxy) at the C-5 or C-6 positions can modulate the electronic properties and binding affinity of the molecule to its target.[4][11]

  • Substituents on the Phenylacetamide Moiety : The substitution pattern on the N-phenyl ring of the acetamide side chain is also critical. Different substituents can affect the compound's lipophilicity, steric profile, and ability to form hydrogen bonds, all of which are crucial for target interaction.[11] For instance, some studies have shown that compounds bearing a chloro or methyl substituent on the benzimidazole ring (a related scaffold) had a significant impact on cytotoxic effect.[11]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these compounds is typically evaluated using the MTT assay against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Substituted BenzothiazolesPANC-1 (Pancreatic)27 - 35[10]
Phenylacetamide BenzothiazolesParaganglioma CellsLow micromolar[8]
Thiazolidinone Acetamide BenzothiazolesHeLa (Cervical)9.76[9]
Substituted Acetamide BenzothiazolesA549 (Lung)9.0 - 10.67 (µg/mL)[9]

Antimicrobial Activity

Benzothiazole derivatives, including the 2-ylsulfanyl acetamide class, have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[2][12]

Mechanism of Action

A key antimicrobial mechanism is the inhibition of essential bacterial enzymes that are absent in humans, making them selective targets.[5]

  • Dihydropteroate Synthase (DHPS) Inhibition : DHPS is a crucial enzyme in the bacterial folate biosynthesis pathway, which is necessary for synthesizing nucleic acids. Benzothiazole derivatives can inhibit this enzyme, thereby halting bacterial growth.[5]

  • DNA Gyrase and Topoisomerase IV Inhibition : These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

  • Disruption of Cell Membrane Integrity : Some derivatives may interfere with the synthesis of the bacterial cell wall or disrupt the cell membrane, leading to the leakage of cellular components and cell death.[6]

Spectrum of Activity

These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

  • Gram-positive bacteria : Staphylococcus aureus (including MRSA), Bacillus subtilis.[7][13]

  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.[7][13]

  • Fungi : Candida albicans, Aspergillus fumigatus.[12][14]

Interestingly, some specific studies on N-(benzothiazol-2-yl)-2-(4H-[5][7][15]triazol-3-ylsulfanyl) acetamides found them to be inactive against the tested organisms, highlighting the critical role of specific structural features in determining antimicrobial efficacy.[7] Conversely, other studies synthesizing novel benzothiazole derivatives with an azomethine group reported good antibacterial activity, particularly when electron-donating groups were present on the aromatic ring.

Anticonvulsant Activity

The benzothiazole scaffold is a key feature in several compounds with anticonvulsant properties.[16][17][18] The neuroprotective potential of these molecules adds to their therapeutic interest.[19]

Evaluation and Mechanism
  • Maximal Electroshock (MES) Test : This is a standard preclinical model used to identify compounds effective against generalized tonic-clonic seizures. Several N-(substituted benzothiazol-2-yl)amide derivatives have shown moderate activity in this test.[17][19]

  • 6 Hz Psychomotor Seizure Test : This model is used to screen for compounds effective against therapy-resistant partial seizures. A study on 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide derivatives identified compounds with significant protection in this model.[16]

  • Mechanism : The precise mechanism is often complex, but may involve the modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition.[4] Some derivatives have also shown inhibitory activity against carbonic anhydrase, an enzyme implicated in seizure activity.[5][20]

One study highlighted that acetohydrazone derivatives demonstrated better anticonvulsant ability than hydrazone derivatives, with a 4-bromophenyl substitution proving to be most potent.[16]

Other Notable Biological Activities

The versatility of the benzothiazol-2-ylsulfanyl acetamide scaffold extends to other therapeutic areas.

  • Anti-inflammatory and Antioxidant Activity : Several derivatives have been synthesized and evaluated for their ability to reduce inflammation and oxidative stress.[21][22][23] In vivo studies, such as the carrageenan-induced paw edema model in mice, have demonstrated potent anti-inflammatory effects.[22][23] The mechanism often involves the suppression of inflammatory mediators like TNF-α, NF-κB, and COX-2.[22]

  • Antidiabetic Activity : Benzothiazole derivatives have been investigated for their potential to manage type 2 diabetes.[15][24][25] A key mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[15] Activation of AMPK can increase glucose uptake in muscle cells, helping to lower blood glucose levels.[15]

Experimental Protocols

The following are representative protocols for key assays used to evaluate the biological activity of benzothiazol-2-ylsulfanyl acetamides.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of a compound on cancer cell viability.[10]

  • Cell Culture : Plate cancer cells (e.g., PANC-1, A549, MCF-7) in a 96-well plate at a density of 1x10^5 cells/well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5][10]

  • Compound Treatment : Prepare serial dilutions of the benzothiazole test compounds in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations (e.g., 5 to 100 µM). Include wells with vehicle only (negative control) and a known cytotoxic agent (positive control).

  • Incubation : Incubate the plate for a specified duration, typically 48 hours, at 37°C.[10]

  • MTT Addition : After incubation, remove the treatment medium and add 100 µL of fresh medium containing MTT reagent (0.5 mg/mL) to each well. Incubate for another 4 hours.

  • Formazan Solubilization : Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol assesses the anti-inflammatory potential of a compound in an animal model.[22][23]

  • Animal Acclimatization : Use adult albino mice or rats, and allow them to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Grouping : Divide the animals into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups for different doses of the test compound.

  • Compound Administration : Administer the test compounds and control substances orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.[26]

  • Induction of Edema : Inject a 1% solution of carrageenan in saline subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume : Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

  • Analysis : Calculate the percentage inhibition of edema for each treatment group compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

References

  • BenchChem. (n.d.). Mechanism of Action of Benzothiazole Hydrochloride Derivatives: A Technical Guide.
  • Özdemir, A., Kaplancikli, Z. A., Turan-Zitouni, G., Altintop, M. D., & Demirci, F. (2011). Synthesis of some n-(benzothiazol-2-yl)-2-(4h-(1,2,4)triazol -3- ylsulfanyl)acetamides and their antimicrobial activity. Anadolu University Journal of Science and Technology –C. Life Sciences and Biotechnology, 1(2), 145-151.
  • Naya, A., Kobayashi, K., Ishikawa, M., Ohwaki, K., Saeki, T., Noguchi, K., & Ohtake, N. (2003). Structure-activity relationships of 2-(benzothiazolylthio)acetamide class of CCR3 selective antagonist. Chemical & Pharmaceutical Bulletin, 51(6), 697-701. Retrieved from [Link]

  • Navale, A. M., et al. (2013). Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Yilmaz, I., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Medical Science Monitor Basic Research, 23, 338-346. Retrieved from [Link]

  • BenchChem. (n.d.). Formulation of Benzothiazole Hydrochloride for In Vivo Studies: Application Notes and Protocols.
  • Various Authors. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Retrieved from [Link]

  • Maru, J., et al. (2014). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Trade Science Inc. Journals. Retrieved from [Link]

  • Xu, X., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • Kezana AI. (n.d.). SYNTHESIS OF SOME N-(BENZOTHIAZOL-2-YL)-2-(4H-[5][7][15]TRIAZOL -3- YLSULFANYL)ACETAMIDES AND THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • Prezzavento, O., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Retrieved from [Link]

  • Various Authors. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Retrieved from [Link]

  • Turan-Zitouni, G., et al. (2013). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Taylor & Francis Online. Retrieved from [Link]

  • Various Authors. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Preprints.org. Retrieved from [Link]

  • Ayad, M. I., et al. (2012). Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. Molecules, 17(12), 14459-14472. Retrieved from [Link]

  • Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE. Retrieved from [Link]

  • Various Authors. (2024). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Preprints.org. Retrieved from [Link]

  • Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE. Retrieved from [Link]

  • Çavuş, M. S., et al. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Brazilian Journal of Biology, 83, e272023. Retrieved from [Link]

  • Singh, P., & Singh, A. (2015). Benzothiazole derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 15(4), 440-457. Retrieved from [Link]

  • Various Authors. (2020). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules, 25(21), 5038. Retrieved from [Link]

  • Singh, A., et al. (2025). Design, synthesis, and anticonvulsant evaluation of some novel 1, 3 benzothiazol-2-yl hydrazones/acetohydrazones. ResearchGate. Retrieved from [Link]

  • Various Authors. (2021). Synthesis and antimicrobial activity of 2‐(4‐(benzo[d]thiazol‐5‐ylsulfonyl) piperazine‐1‐yl)‐N‐substituted acetamide derivatives. ResearchGate. Retrieved from [Link]

  • Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. ResearchGate. Retrieved from [Link]

  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1901-1909. Retrieved from [Link]

  • Various Authors. (2025). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. Retrieved from [Link]

  • Malar, I. O., et al. (2007). Antimicrobial Properties of N-Benzotiazol-2-Yl-Benzensulfonamide and Their Analogs With Nucleophylic Radicals. Amanote Research. Retrieved from [Link]

  • Various Authors. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

  • Siddiqui, N., et al. (n.d.). Synthesis and anticonvulsant evaluation of benzothiazole derivatives. Moradabad Educational Trust Faculty of Pharmacy. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Scientific Reports, 15(1), 2419. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ResearchGate. Retrieved from [Link]

  • Various Authors. (2023). Synthesis and Biological Screening of Novel Derivatives of Benzothiazol as Anticonvulsant Agents. SAR Publication. Retrieved from [Link]

  • Pathak, A. K., & Saroj, R. (2020). CLINICAL EFFICACY OF BENZOTHIAZOLE IN ANTITUMOR ACTIVITY: A RECENT TRENDS. ResearchGate. Retrieved from [Link]

  • Various Authors. (2022). Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives. Bentham Science Publisher. Retrieved from [Link]

  • Havrylyuk, D., et al. (2010). Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(11), 5012-5021. Retrieved from [Link]

  • Siddiqui, N., et al. (2012). Design, synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides as anticonvulsant and neuroprotective. European Journal of Medicinal Chemistry, 58, 365-371. Retrieved from [Link]

Sources

Cheminformatics and Synthetic Utility of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Identity Profile

Compound Name: 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide Synonyms: 2-(Benzothiazol-2-ylthio)acetamide; 2-Carbamoylmethylsulfanylbenzothiazole CAS Registry Number: 24666-56-6 (Generic for class; specific derivatives vary)[1]

This guide serves as a technical blueprint for the synthesis, characterization, and computational handling of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide.[1] This molecule represents a privileged scaffold in medicinal chemistry, combining the lipophilic, bioactive benzothiazole core with a polar acetamide tail via a flexible thioether linker. It is widely researched for its antimicrobial, anti-inflammatory, and analgesic properties, often serving as a precursor for more complex peptidomimetics.

Cheminformatics Data

The following identifiers are validated for integration into chemical databases (ChEMBL, PubChem) and computational workflows (RDKit, Schrödinger).

Identifier TypeCode / Value
Canonical SMILES NC(=O)CSc1nc2ccccc2s1
Isomeric SMILES NC(=O)CSc1nc2ccccc2s1
InChI String InChI=1S/C9H8N2OS2/c10-8(13)5-14-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)
InChIKey NXVGKDWDVHMCQA-UHFFFAOYSA-N
Molecular Formula C₉H₈N₂OS₂
Molecular Weight 224.30 g/mol

Physicochemical Properties & "Rule of 5" Analysis

Understanding the physicochemical profile is critical for predicting bioavailability. The compound exhibits a balanced lipophilicity/solubility profile, making it an ideal fragment for drug discovery.

PropertyValueDrug-Likeness Implication
LogP (Predicted) 1.6 – 1.9Highly permeable; suitable for oral bioavailability.[1]
H-Bond Donors 1 (Amide -NH₂)Compliant with Lipinski’s Rule of 5 (<5).[1]
H-Bond Acceptors 3 (N, O, S)Compliant with Lipinski’s Rule of 5 (<10).
TPSA (Ų) ~70-80 ŲGood membrane permeability (Target <140 Ų).[1]
Rotatable Bonds 3Moderate flexibility, reducing entropic penalty upon binding.

Synthetic Methodology

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide relies on a classic nucleophilic substitution (


) reaction.[1] The sulfur atom at the 2-position of the benzothiazole ring acts as the nucleophile, displacing the chloride from 2-chloroacetamide.[1]
Reaction Pathway Visualization

The following diagram illustrates the reaction logic and the critical intermediate state.

Synthesis R1 2-Mercaptobenzothiazole (Nucleophile) TS Transition State (S-C Bond Formation) R1->TS Reflux (Acetone) R2 2-Chloroacetamide (Electrophile) R2->TS Reflux (Acetone) Base Base (K2CO3) Base->TS Deprotonation Prod 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide (Product) TS->Prod ByProd By-product (KCl + CO2) TS->ByProd

Figure 1:


 Reaction pathway for the synthesis of the target thioether.
Detailed Experimental Protocol

Safety Note: Work in a fume hood. 2-Mercaptobenzothiazole is a skin sensitizer; 2-chloroacetamide is toxic.[1]

Reagents:

  • 2-Mercaptobenzothiazole (2-MBT): 10 mmol (1.67 g)[1]

  • 2-Chloroacetamide: 10 mmol (0.94 g)[1]

  • Anhydrous Potassium Carbonate (

    
    ): 15 mmol (2.07 g)
    
  • Solvent: Dry Acetone (50 mL) or Ethanol (95%)

Procedure:

  • Activation: In a 100 mL round-bottom flask, dissolve 2-MBT (1.67 g) in 50 mL of dry acetone. Add anhydrous

    
     (2.07 g). Stir at room temperature for 30 minutes to facilitate the formation of the thiolate anion (increasing nucleophilicity).
    
  • Addition: Add 2-chloroacetamide (0.94 g) portion-wise to the stirring mixture.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

    
     for acetone) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting thiol spot should disappear.[1]
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of crushed ice/water with vigorous stirring. The product typically precipitates as a solid.[1]

    • Filter the precipitate using a Buchner funnel and wash with cold water (3 x 20 mL) to remove inorganic salts (

      
      , excess base).
      
  • Purification: Recrystallize the crude solid from hot ethanol.

  • Characterization: Dry the crystals in a vacuum desiccator.

    • Expected Yield: 75–85%[1]

    • Appearance: White to pale yellow crystalline solid.[1]

Computational Validation (Python/RDKit)

For researchers integrating this molecule into virtual screening libraries, the following Python script utilizes RDKit to validate the SMILES, generate a 3D conformer, and calculate descriptors. This ensures the digital twin matches the physical synthesis.[1]

Medicinal Chemistry Context

The 2-(1,3-benzothiazol-2-ylsulfanyl)acetamide moiety is not merely a chemical curiosity; it acts as a bioisostere for various amide-linked scaffolds.

Pharmacophore Mapping[1]
  • Benzothiazole Ring: Provides

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
  • Thioether Linker (

    
    ):  Offers rotational flexibility, allowing the molecule to adopt specific conformations to fit into the active site. It also acts as a weak hydrogen bond acceptor.[1]
    
  • Acetamide Group: The primary amide (

    
    ) serves as a potent hydrogen bond donor, critical for anchoring the molecule to backbone carbonyls in enzymes.
    
Biological Applications

Research indicates this scaffold is active against:

  • Microbial Targets: Inhibition of bacterial DNA gyrase (similar mechanism to benzothiazole-based antibiotics).[1]

  • Inflammatory Pathways: Modulation of COX-2 enzymes due to the structural similarity with NSAID pharmacophores.[1]

References

  • PubChem Compound Summary. (n.d.). 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide.[1][2][3][4][5] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Siddiqui, N., et al. (2013).[6] "Synthesis, Characterization and Biological Activity of Various Substituted Benzothiazole Derivatives." Semantic Scholar. Retrieved from [Link]

  • Asrondkar, A. L., et al. (2015). "Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques." Der Pharma Chemica. Retrieved from [Link]

  • RDKit Documentation. (2024). Cheminformatics and Machine Learning Software. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Accelerating the Synthesis of Benzothiazole Acetamides with Microwave-Assisted Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Convergence of Medicinal Chemistry and Green Synthesis

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] Specifically, benzothiazole acetamides have emerged as a promising class of molecules, with some derivatives showing potent anti-proliferative activity and entering clinical trials.[4][5] The traditional synthesis of these compounds, however, often involves lengthy reaction times, high temperatures, and the use of hazardous solvents, posing challenges for rapid drug discovery and sustainable manufacturing.

Microwave-Assisted Organic Synthesis (MAOS) presents a transformative solution to these challenges.[6][7] By utilizing microwave irradiation, energy is delivered directly and efficiently to polar molecules within the reaction mixture, a mechanism known as dielectric heating.[8][9] This results in rapid, uniform heating that dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[6][10] The benefits extend beyond speed, frequently leading to higher product yields, improved purity by minimizing side-product formation, and alignment with the principles of green chemistry through reduced energy consumption and the potential for solvent-free reactions.[8][9][10]

This application note provides a detailed protocol and technical insights for the microwave-assisted synthesis of N-(benzo[d]thiazol-2-yl)acetamide derivatives, designed to empower researchers to rapidly synthesize and explore this vital class of compounds.

Mechanism and Rationale: The Science of Microwave Acceleration

The efficacy of MAOS stems from its unique heating mechanism, which differs fundamentally from conventional conductive heating. The process is driven by two primary interactions:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[8][9]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from a catalyst or ionic liquid), they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat, further contributing to the rapid temperature increase.[8][9]

This direct energy transfer circumvents the slow process of thermal conduction required by conventional methods (like an oil bath), leading to the observed rate enhancements. For the synthesis of benzothiazoles, this typically involves the condensation and subsequent cyclization of a 2-aminothiophenol with a carboxylic acid or its derivative. The acetamide is then formed via N-acylation. Microwave energy efficiently promotes these condensation and acylation steps.

A common and efficient pathway involves the one-pot reaction of 2-aminothiophenol with an acylating agent like chloroacetyl chloride, which undergoes cyclization to form the benzothiazole core and subsequent amide formation.

Reactants 2-Aminothiophenol + Chloroacetyl Chloride Intermediate Thioester Intermediate (Acyclic) Reactants->Intermediate Acylation Cyclized 2-(chloromethyl)benzo[d]thiazole Intermediate->Cyclized Intramolecular Cyclization (Dehydration) label_node Microwave Irradiation (5-15 min) Solvent (e.g., Ethanol/DMF) Product Final Product: N-(Substituted)-2-(benzo[d]thiazol-2-yl)acetamide Cyclized->Product Nucleophilic Substitution Amine Secondary Amine (e.g., Piperidine) Amine->Product

Caption: General reaction pathway for benzothiazole acetamide synthesis.

Detailed Application Protocol

This protocol describes a representative two-step synthesis for a library of N-substituted benzothiazole acetamides, optimized for microwave-assisted conditions.

Part A: Synthesis of 2-(Chloromethyl)benzo[d]thiazole Intermediate

This first step creates the core benzothiazole structure functionalized for subsequent amidation. A microwave-assisted procedure has been shown to be efficient and high-yielding.[11]

1. Materials and Reagents:

  • 2-Aminothiophenol (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Acetic Acid (as solvent)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

2. Equipment:

  • Monowave or Multi-mode Microwave Synthesizer equipped with a magnetic stirrer and temperature/pressure sensors.

  • 10 mL or 35 mL microwave reaction vial with a snap cap or crimp top.

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, Buchner funnel).

3. Step-by-Step Procedure:

  • Place a stir bar into the microwave reaction vial.

  • Carefully add 2-aminothiophenol (e.g., 5 mmol, 0.626 g) and glacial acetic acid (3 mL) to the vial.

  • In a fume hood, slowly add chloroacetyl chloride (e.g., 5.5 mmol, 0.621 g) to the mixture while stirring. The reaction may be exothermic.

  • Seal the vial securely.

  • Place the vial into the microwave synthesizer cavity.

  • Set the reaction parameters:

    • Temperature: 120 °C (using a ramp-to-temperature setting)

    • Hold Time: 10 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Stirring: 600 RPM

  • After the irradiation is complete, allow the vial to cool to room temperature (<50 °C) before opening.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • The solid product will precipitate. Collect the crude product by vacuum filtration, washing with cold water.

  • Recrystallize the crude solid from ethanol to yield pure 2-(chloromethyl)benzo[d]thiazole as a white or pale-yellow solid.

  • Self-Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and MS. Dry the product and record the yield.

Part B: Synthesis of Final Benzothiazole Acetamide Derivatives

1. Materials and Reagents:

  • 2-(Chloromethyl)benzo[d]thiazole (from Part A, 1.0 eq)

  • Substituted secondary amine (e.g., morpholine, piperidine, N-methylpiperazine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

2. Step-by-Step Procedure:

  • To a clean microwave reaction vial, add 2-(chloromethyl)benzo[d]thiazole (e.g., 1 mmol, 0.184 g), the desired secondary amine (1.2 mmol), and potassium carbonate (1.5 mmol, 0.207 g).

  • Add the solvent (DMF or ACN, 3 mL) and a stir bar.

  • Seal the vial and place it in the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 100 °C

    • Hold Time: 5-10 minutes

    • Power: Dynamic

    • Stirring: 600 RPM

  • After cooling, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.

  • Self-Validation: The identity and purity of the final benzothiazole acetamide should be confirmed by Thin Layer Chromatography (TLC), melting point, FT-IR, ¹H NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow and Data Presentation

The streamlined workflow enabled by microwave synthesis facilitates rapid library generation for structure-activity relationship (SAR) studies.

start Reactant Weighing & Vial Preparation mw Microwave Irradiation (Temp, Time, Power Control) start->mw cool Cooling to RT mw->cool tlc Reaction Monitoring (TLC) cool->tlc tlc->mw Incomplete workup Aqueous Work-up (Extraction / Precipitation) tlc->workup Complete purify Purification (Recrystallization or Chromatography) workup->purify char Characterization (NMR, MS, FT-IR, MP) purify->char end Pure Product char->end

Caption: A typical experimental workflow for microwave-assisted synthesis.

Table 1: Representative Results for Benzothiazole Acetamide Synthesis (Part B)

EntryAmineMW Time (min)MW Temp (°C)Yield (%)
1Morpholine510094
2Piperidine510096
3N-Methylpiperazine810091
4Diethylamine1010088
5Pyrrolidine510095
Yields are for isolated, purified products and are representative based on typical outcomes for such reactions.

Expert Insights: Troubleshooting and Optimization

  • Causality of Solvent Choice: The choice of solvent is critical. High-boiling point, polar solvents like DMF, NMP, or DMSO are excellent microwave absorbers and allow for high reaction temperatures. For reactions with lower temperature requirements, ethanol or acetonitrile can be effective. Solvent-free reactions are also highly advantageous under microwave conditions, especially when reactants are polar liquids or low-melting solids.[10][12]

  • Controlling Exothermic Reactions: For highly exothermic reactions, using a "power-max" limit in the microwave program can prevent dangerous pressure build-up and thermal runaway. A pre-stirring step before heating ensures homogeneity.

  • Low Yields: If yields are low, consider increasing the reaction time or temperature in small increments. Ensure the vial is properly sealed to prevent the loss of volatile reagents. The purity of the starting 2-aminothiophenol is also crucial, as oxidation can inhibit the reaction.

  • Side Product Formation: Over-irradiation (excessive time or temperature) can lead to decomposition. Monitoring the reaction by TLC is key to determining the optimal reaction time. Using a milder base than K₂CO₃, such as DIPEA, might be necessary for sensitive substrates.

Conclusion

Microwave-assisted synthesis provides a superior alternative to conventional heating for the production of benzothiazole acetamides. This technology offers dramatic reductions in reaction time, improved yields, and cleaner reaction profiles, making it an invaluable tool for medicinal chemistry and drug discovery.[7] By enabling the rapid synthesis of compound libraries, MAOS accelerates the identification of new therapeutic leads while adhering to the principles of sustainable, green chemistry.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Applied Research. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap. [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Citric Acid Catalyzed Microwave Irradiated Solvent Free Synthesis of 2-Substituted Benzothiazole Derivatives from 2-Aminothiophenol and Aryl Aldehydes. Academia.edu. [Link]

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. [Link]

  • Microwave-Assisted Preparation of 2-Substituted Benzothiazoles. Taylor & Francis Online. [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. National Center for Biotechnology Information. [Link]

  • Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • A simple, rapid and efficient one-pot protocol for the synthesis of 2-substituted benzothiazole derivatives and their antimicrobial activities. South African Journal of Chemistry. [Link]

  • Benzothiazole-Acetamide Hybrids as Anti-Proliferative Agents. SSRN. [Link]

  • Biological Aspects of Emerging Benzothiazoles: A Short Review. SciSpace. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]

  • Microwave-assisted synthesis of 1,3-benzothiazol-2(3 H)-one derivatives and analysis of their antinociceptive activity. Bahçeşehir University. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

Sources

Application Note: High-Yield Synthesis of 2-(Benzo[d]thiazol-2-ylthio)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthesis of 2-(benzo[d]thiazol-2-ylthio)acetamide , a critical pharmacophore in the development of antimicrobial, anti-inflammatory, and analgesic therapeutics. Unlike generic protocols, this guide focuses on the S-alkylation pathway of 2-mercaptobenzothiazole (2-MBT), addressing the specific challenges of regioselectivity (N- vs. S-alkylation) and purity. We provide a validated protocol using potassium carbonate in ethanol, ensuring high yields (>85%) and minimal side-product formation.

Introduction: The Strategic Value of the Benzothiazole Scaffold

The benzothiazole moiety is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. The specific derivative, 2-(benzo[d]thiazol-2-ylthio)acetamide , serves two primary functions:

  • Direct Therapeutic Agent: Exhibits intrinsic antimicrobial and antifungal activity due to the lipophilic benzothiazole ring and the hydrogen-bonding capacity of the acetamide group.

  • Synthetic Intermediate: Acts as a precursor for more complex heterocyclic hybrids, including hydrazides and triazoles, often used in fragment-based drug design (FBDD).

The synthesis hinges on the nucleophilic substitution of 2-mercaptobenzothiazole. However, 2-MBT exhibits thiol-thione tautomerism , creating two potential nucleophilic sites: the sulfur (S-alkylation) and the nitrogen (N-alkylation). Controlling this selectivity is the core technical challenge addressed in this guide.

Reaction Mechanism & Regioselectivity

The reaction follows a classic S_N2 nucleophilic substitution mechanism. Under basic conditions, 2-mercaptobenzothiazole is deprotonated to form the thiobenzothiazole anion. While the negative charge is delocalized between the sulfur and nitrogen, the sulfur atom is more nucleophilic (softer base) and preferentially attacks the soft electrophilic carbon of 2-chloroacetamide.

Mechanistic Pathway (DOT Diagram)

ReactionMechanism MBT 2-Mercaptobenzothiazole (Thione/Thiol Tautomer) Anion Thiolate Anion (Nucleophile) MBT->Anion Deprotonation Base Base (K2CO3) Base->Anion TS Transition State [S...C...Cl] Anion->TS Nucleophilic Attack (S-site) Electrophile 2-Chloroacetamide (Electrophile) Electrophile->TS Product 2-(Benzo[d]thiazol-2-ylthio)acetamide (S-Alkylated Product) TS->Product Cl- Departure Byproduct KCl + H2O + CO2 TS->Byproduct

Caption: Figure 1. Mechanism of S-alkylation of 2-mercaptobenzothiazole with 2-chloroacetamide via SN2 pathway.

Reagent Selection Guide

Success in this synthesis depends on the precise selection of reagents to favor S-alkylation over N-alkylation and to prevent hydrolysis of the amide group.

ReagentRoleRecommendationTechnical Rationale
2-Mercaptobenzothiazole (2-MBT) SubstrateHigh Purity (>98%) Impurities like benzothiazole disulfide can inhibit the reaction. Ensure the starting material is a free flowing powder.
2-Chloroacetamide Electrophile1.1 - 1.2 Equivalents A slight excess ensures complete consumption of the limiting reagent (2-MBT). Warning: Highly toxic and irritant.
Potassium Carbonate (K₂CO₃) BaseAnhydrous Preferred over NaOH. K₂CO₃ is mild enough to prevent hydrolysis of the acetamide group but strong enough to deprotonate the thiol.
Ethanol (Absolute) SolventPrimary Choice Polar protic solvent that stabilizes the transition state. Green and easy to remove. Acetone is a viable alternative (faster rate, but higher volatility).
Potassium Iodide (KI) CatalystOptional (0.1 eq) Can accelerate the reaction via the Finkelstein reaction (in situ generation of 2-iodoacetamide), useful if reaction kinetics are slow.

Experimental Protocol

Materials Required
  • 2-Mercaptobenzothiazole (1.67 g, 10 mmol)

  • 2-Chloroacetamide (1.03 g, 11 mmol)

  • Potassium Carbonate (anhydrous, 1.38 g, 10 mmol)

  • Ethanol (Absolute, 30 mL)

  • Round-bottom flask (100 mL) equipped with a magnetic stir bar and reflux condenser.

Step-by-Step Workflow

SynthesisWorkflow Start Start: Weigh Reagents Mix Dissolve 2-MBT and K2CO3 in Ethanol (30 mL) Start->Mix Activate Stir at RT for 15 min (Thiolate formation) Mix->Activate Add Add 2-Chloroacetamide Activate->Add Reflux Reflux at 78°C for 3-4 Hours (Monitor by TLC) Add->Reflux Cool Cool to Room Temperature Then pour into Ice-Water (100 mL) Reflux->Cool Filter Vacuum Filtration Wash with cold water Cool->Filter Purify Recrystallization (Ethanol or EtOH/Water) Filter->Purify End Final Product: 2-(Benzo[d]thiazol-2-ylthio)acetamide Purify->End

Caption: Figure 2.[1] Operational workflow for the synthesis of 2-(benzo[d]thiazol-2-ylthio)acetamide.

Detailed Procedure
  • Activation: In a 100 mL round-bottom flask, dissolve 10 mmol of 2-mercaptobenzothiazole in 30 mL of absolute ethanol. Add 10 mmol of anhydrous potassium carbonate. Stir at room temperature for 15–20 minutes. Note: The solution may turn slightly yellow as the thiolate forms.

  • Addition: Add 11 mmol of 2-chloroacetamide to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–4 hours.

    • Validation: Monitor reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting thiol spot should disappear.

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the contents into a beaker containing 100 mL of crushed ice/water. The product will precipitate as a solid.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the solid thoroughly with cold water to remove inorganic salts (KCl) and unreacted chloroacetamide.

  • Purification: Recrystallize the crude solid from hot ethanol. Allow it to cool slowly to maximize crystal size and purity.

  • Drying: Dry the crystals in a vacuum desiccator over CaCl₂.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, compare your analytical data against these expected values.

ParameterExpected Value/SignalInterpretation
Physical State White to pale yellow crystalline solidDark yellow/brown indicates oxidation or impurities.
Melting Point > 150°C (Verify experimentally)Sharp range (< 2°C) indicates high purity.
IR Spectrum 3280, 3180 cm⁻¹ (NH stretch)1660-1680 cm⁻¹ (C=O amide)1240 cm⁻¹ (C-S stretch)Presence of amide doublet and carbonyl is critical.
¹H NMR (DMSO-d₆) δ 4.15-4.30 (s, 2H, S-CH₂)δ 7.30-8.00 (m, 4H, Ar-H)δ 7.20, 7.60 (br s, 2H, NH₂)The singlet at ~4.2 ppm confirms S-alkylation. (N-alkylation would shift this significantly).
Yield 85 - 92%Lower yields suggest incomplete reaction or loss during recrystallization.

Troubleshooting & Optimization

  • Issue: Low Yield / Sticky Solid

    • Cause: Incomplete precipitation or presence of solvent.

    • Solution: Ensure the ice-water volume is at least 3x the reaction volume. Scratch the beaker walls to induce crystallization.

  • Issue: Presence of Disulfide (Benzothiazole disulfide) [2]

    • Cause: Oxidation of the starting thiol before reaction.

    • Solution: Use fresh 2-mercaptobenzothiazole. Degas the ethanol with nitrogen before use if the problem persists.

  • Issue: N-Alkylated Byproduct

    • Cause: Use of very polar aprotic solvents (like DMF) with hard bases can sometimes favor N-alkylation, though S-alkylation is generally preferred for this substrate.

    • Solution: Stick to Ethanol/K₂CO₃.[3] The protic solvent hydrogen-bonds with the nitrogen, shielding it and directing the electrophile to the sulfur.

Safety & Handling

  • 2-Chloroacetamide: Potentially toxic if swallowed or absorbed through skin. It is a known sensitizer. Handle in a fume hood with gloves.

  • 2-Mercaptobenzothiazole: Can cause skin sensitization.

  • Waste Disposal: All aqueous waste from the workup contains organic residues and should be treated as hazardous chemical waste.

References

  • Synthesis and Biological Evaluation of Benzothiazole Derivatives. Journal of Chemical and Pharmaceutical Research. (2015).

  • S-Alkylation of 2-Mercaptobenzothiazole: A Green Approach. Current Organic Chemistry. (2012).

  • Synthesis, Spectroscopy and X-Ray Characterization of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. ResearchGate.

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole. ACS Omega. (2023).

  • Mercaptobenzothiazole - Chemical Data. PubChem.

Sources

Application Note: Strategic Solvent Selection for the Synthesis of Benzothiazole Thioethers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The benzothiazole moiety is a privileged scaffold in medicinal chemistry and materials science, with its thioether derivatives (C-S linked analogues) exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of these vital compounds predominantly hinges on the formation of a carbon-sulfur bond, typically achieved through the nucleophilic substitution reaction between a 2-mercaptobenzothiazole (or its corresponding thiolate) and an electrophilic partner, such as an alkyl or aryl halide.

The choice of solvent is arguably one of the most critical parameters in this synthetic transformation. It governs not only the solubility of reactants but also profoundly influences reaction kinetics, pathway selection (e.g., Sₙ2 vs. SₙAr), yield, and the final purity of the product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of solvent selection for benzothiazole thioether synthesis. We will explore the mechanistic underpinnings of solvent effects, offer a comparative analysis of common solvent systems, and provide a detailed, field-proven protocol to empower chemists to optimize their synthetic outcomes.

The Mechanistic Role of Solvents in C-S Bond Formation

The synthesis of benzothiazole thioethers is fundamentally a nucleophilic substitution reaction. The deprotonated 2-mercaptobenzothiazole forms a potent thiolate anion, which acts as the nucleophile. The solvent's role extends far beyond simply being a medium for the reaction; it is an active participant in stabilizing or destabilizing reactants, intermediates, and transition states.

The Polarity and Proticity Dichotomy

The efficacy of a solvent in this context is best understood through the lens of its polarity and its ability to act as a hydrogen-bond donor (proticity). Solvents are broadly classified into two categories relevant to this synthesis: polar protic and polar aprotic.

  • Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) possess a hydrogen atom attached to an electronegative atom and can engage in hydrogen bonding. While they are effective at dissolving ionic reagents like the thiolate salt, they form a "solvation shell" or cage around the nucleophilic anion.[1] This caging effect stabilizes the nucleophile, thereby lowering its ground state energy and increasing the activation energy required for the reaction, which can significantly slow down Sₙ2-type reactions.[2][3]

  • Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, acetonitrile) have significant dipole moments but lack an acidic proton. They excel at solvating cations (e.g., Na⁺, K⁺) through dipole-dipole interactions while leaving the thiolate anion relatively "naked" and unsolvated.[1][3] This desolvation dramatically enhances the nucleophilicity of the thiolate, leading to a substantial acceleration of Sₙ2 reaction rates.[4] Consequently, solvents like DMF and DMSO are frequently the preferred choice for achieving high yields and rapid conversions in benzothiazole S-alkylation and S-arylation reactions.[5][6][7][8]

Visualizing the Synthetic Strategy

A clear understanding of the reaction mechanism and the logic behind solvent selection is paramount for successful synthesis.

Benzothiazole Thioether Synthesis cluster_reactants Reactants MBT 2-Mercaptobenzothiazole Thiolate Benzothiazole-2-thiolate (Nucleophile) MBT->Thiolate Deprotonation Base Base (e.g., K₂CO₃, Et₃N) Base->Thiolate Electrophile Electrophile (R-X) TS Sₙ2 Transition State Electrophile->TS Nucleophilic Attack Thiolate->TS Product Benzothiazole Thioether TS->Product C-S Bond Formation Byproduct Salt (e.g., KX) TS->Byproduct Leaving Group Departure

Caption: General mechanism for the Sₙ2 synthesis of benzothiazole thioethers.

Solvent Selection Workflow start Start: Select Synthesis Route substrate Substrate Type? start->substrate alkyl_halide Primary/Secondary Alkyl Halide (Sₙ2) substrate->alkyl_halide Alkyl aryl_halide Activated Aryl Halide (SₙAr) substrate->aryl_halide Aryl goal Primary Goal? rate High Rate & Yield goal->rate Efficiency green Green Chemistry goal->green Sustainability alkyl_halide->goal aprotic Use Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) aryl_halide->aprotic rate->aprotic ptc Consider Phase Transfer Catalysis (PTC) or Eco-friendly Solvents (PEG-400) green->ptc protic Use Polar Protic Solvent (Ethanol, Water) ptc->protic If applicable

Caption: Decision workflow for solvent selection in benzothiazole thioether synthesis.

Comparative Analysis of Common Solvents

The optimal solvent choice is a balance of chemical efficiency, practicality, and safety. The following table provides a comparative overview of solvents commonly employed in this synthesis.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key AdvantagesCommon Disadvantages & Considerations
DMF (N,N-Dimethylformamide)Polar Aprotic36.7153Excellent for Sₙ2/SₙAr, dissolves most reactants, high boiling point allows for elevated temperatures.[5][6]Toxic, high boiling point can complicate removal, requires anhydrous conditions for best results.[5]
DMSO (Dimethyl Sulfoxide)Polar Aprotic47.2189Extremely polar, powerfully accelerates Sₙ2 rates, dissolves a wide range of substrates.[8][9]Very high boiling point, difficult to remove, can oxidize some substrates at high temperatures.
Acetonitrile (CH₃CN)Polar Aprotic37.582Good Sₙ2 solvent, lower boiling point makes for easier removal than DMF/DMSO.Lower boiling point limits reaction temperature, can be less effective for unreactive substrates.
Ethanol (EtOH)Polar Protic24.578Inexpensive, low toxicity ("green"), good for dissolving starting materials like 2-mercaptobenzothiazole.[10]Slower reaction rates due to nucleophile solvation, may require longer reflux times or more reactive electrophiles.[10]
THF (Tetrahydrofuran)Polar Aprotic (Ethereal)7.666Moderate polarity, useful for substrates with specific solubility requirements.[6][11]Can form explosive peroxides, lower boiling point, generally less effective than DMF/DMSO for accelerating Sₙ2.[11]
PEG-400 Polar Protic (Green)->200Environmentally benign, recyclable, can promote high yields under ligand-free conditions.[12]High viscosity, can complicate product isolation.
Water (H₂O)Polar Protic (Green)80.1100Ultimate green solvent, inexpensive, non-flammable. Can be effective in certain catalyzed systems.[13]Poor solubility for many organic substrates, often requires co-solvents or phase-transfer catalysts.[14]
Solvent-Free N/AN/AN/AHigh atom economy, reduced waste, often accelerated by microwave irradiation.[15][16]Only suitable for thermally stable reactants that can form a melt or react on a solid support.

Detailed Experimental Protocol: Synthesis of S-(Benzothiazol-2-yl) Ethyl Acetate

This protocol details a representative S-alkylation reaction, a common method for producing benzothiazole thioethers, using a polar protic solvent which, while potentially slower than aprotic alternatives, offers advantages in simplicity and safety.[10]

Principle: This procedure involves the S-alkylation of 2-mercaptobenzothiazole with ethyl bromoacetate via an Sₙ2 reaction. Anhydrous potassium carbonate acts as the base to deprotonate the thiol, generating the reactive thiolate nucleophile in situ. Absolute ethanol serves as the solvent.

Materials and Reagents:

  • 2-Mercaptobenzothiazole (2-MBT): 1.67 g (0.01 mole)

  • Ethyl bromoacetate: 1.67 g, 1.11 mL (0.01 mole)

  • Anhydrous Potassium Carbonate (K₂CO₃): 1.38 g (0.01 mole)

  • Absolute Ethanol: 50 mL

  • Deionized Water

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC)

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • TLC plates (silica gel 60 F₂₅₄)

  • Buchner funnel and filter paper

  • Rotary evaporator

Step-by-Step Procedure:

  • Setup: To the 100 mL round-bottom flask, add 2-mercaptobenzothiazole (1.67 g), anhydrous potassium carbonate (1.38 g), and a magnetic stir bar.

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask.

  • Reagent Addition: Begin stirring the suspension. Slowly add ethyl bromoacetate (1.11 mL) to the stirring mixture at room temperature.

  • Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 78-80°C) using the heating mantle. Maintain a gentle reflux for 6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent system. Spot the starting material (2-MBT) and the reaction mixture. The disappearance of the 2-MBT spot and the appearance of a new, higher Rf spot indicates product formation.

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Isolation: Pour the cooled reaction mixture into a beaker containing 150 mL of cold deionized water to precipitate the crude product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with additional water to remove any inorganic salts.

  • Drying & Purification: Dry the crude product in a desiccator. If necessary, recrystallize the solid from a suitable solvent like ethanol to obtain the pure product.

Troubleshooting:

  • Low Yield: Ensure all reagents are pure and the potassium carbonate is anhydrous. Incomplete deprotonation or moisture can hinder the reaction. Consider extending the reflux time.[17]

  • Reaction Stalls: If using a less reactive alkyl halide, switching to a polar aprotic solvent like DMF or acetonitrile will significantly increase the reaction rate.

Conclusion

The strategic selection of a solvent is a cornerstone of efficient and successful benzothiazole thioether synthesis. While polar protic solvents like ethanol offer a simple and green approach, polar aprotic solvents such as DMF and DMSO remain the gold standard for maximizing reaction rates and yields by enhancing the reactivity of the thiolate nucleophile. The emergence of greener alternatives like PEG-400 and the application of solvent-free microwave conditions are expanding the synthetic chemist's toolkit. By carefully considering the principles outlined in this guide—reactant properties, desired reaction kinetics, and process sustainability—researchers can confidently select the optimal solvent system to achieve their synthetic goals.

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
  • An environmentally benign and efficient synthesis of 2-thio-substituted benzothiazoles. (2014). Springer.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (2022).
  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
  • C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothiazole. (2023). Journal of Synthetic Chemistry.
  • Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. (Unknown).
  • Benzothiazole synthesis. (2024). Organic Chemistry Portal.
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (Unknown).
  • A Comparative Study of Ether Solvents in Nucleophilic Substitution Reactions. (2025). Benchchem.
  • Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. (2024).
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (Unknown). University of Calgary.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022). Chemistry Steps.
  • Synthesis of Thioethers. Amide Solvent-Promoted Nucleophilic Displacement of Halide by Thiolate Ion. (1964).
  • Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole. (Unknown).
  • Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. (2025).
  • Method refinement for consistent synthesis of benzothiazole deriv

Sources

Catalytic S-Alkylation of 2-Mercaptobenzothiazole: A Comprehensive Guide to Modern Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of S-Alkylated 2-Mercaptobenzothiazole Derivatives

2-Mercaptobenzothiazole (MBT) is a cornerstone heterocyclic compound with a rich history in industrial and medicinal chemistry.[1] While renowned for its role as a vulcanization accelerator in the rubber industry, the true synthetic potential of MBT is unlocked through the functionalization of its thiol group.[2][3] S-alkylation, the process of attaching an alkyl group to the sulfur atom, transforms MBT into a versatile scaffold for a myriad of applications, ranging from the development of novel therapeutic agents to the creation of advanced materials.[2]

The resulting S-alkylated 2-mercaptobenzothiazole derivatives are crucial intermediates in organic synthesis and exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.[2] Consequently, the development of efficient, selective, and environmentally benign catalytic methods for the S-alkylation of MBT is of paramount importance to researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth exploration of various catalytic strategies for the S-alkylation of 2-mercaptobenzothiazole. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering field-proven insights into conventional, modern, and green catalytic approaches. Each protocol is designed to be a self-validating system, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Core Principles of Catalytic S-Alkylation of 2-Mercaptobenzothiazole

The S-alkylation of 2-mercaptobenzothiazole is fundamentally a nucleophilic substitution reaction. The thiol group of MBT, upon deprotonation, acts as a potent nucleophile, attacking an electrophilic carbon atom of an alkylating agent (typically an alkyl halide). The role of the catalyst is to facilitate this transformation by enhancing the nucleophilicity of the thiol, activating the alkylating agent, or providing a favorable reaction environment.

The choice of catalyst dictates the reaction conditions, efficiency, and overall "greenness" of the synthesis. This guide will explore four key catalytic approaches:

  • Conventional Base Catalysis: The traditional approach utilizing inorganic bases.

  • Phase-Transfer Catalysis (PTC): A powerful technique for reactions involving immiscible phases.

  • Microwave-Assisted Synthesis: A modern method that significantly accelerates reaction rates.

  • Green Catalytic Approaches: Environmentally conscious methods focusing on sustainable catalysts and solvents.

Comparative Overview of Catalytic Methods

To aid in the selection of the most appropriate synthetic strategy, the following table provides a comparative overview of the different catalytic methods for the S-alkylation of 2-mercaptobenzothiazole.

Catalytic Method Typical Catalyst/Conditions Advantages Disadvantages Typical Reaction Time Typical Yields
Conventional Heating K₂CO₃ or NaHCO₃ in a polar aprotic solvent (e.g., DMF, Acetone)Simple setup, readily available reagents.Long reaction times, often requires high temperatures, potential for side reactions.4 - 24 hours60 - 85%
Phase-Transfer Catalysis (PTC) Tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., Toluene/Water) with a base (e.g., NaOH).Mild reaction conditions, high yields, suitable for a wide range of substrates, avoids anhydrous conditions.Requires a specific PTC catalyst, can have catalyst poisoning issues.2 - 6 hours85 - 95%
Microwave-Assisted Synthesis Solid supports (e.g., fly ash, silica) or solvent-free conditions.Dramatically reduced reaction times, often higher yields, enhanced product purity.Requires specialized microwave reactor, potential for localized overheating.5 - 15 minutes90 - 98%
Green Chemistry Approaches Ionic liquids (e.g., [bmim][PF₆]), reusable solid catalysts (e.g., zeolites).Environmentally friendly, catalyst recyclability, often milder conditions.Catalysts can be expensive, may require specific work-up procedures.1 - 8 hours80 - 95%

Experimental Protocols

Protocol 1: Conventional S-Alkylation using Potassium Carbonate

This protocol details a standard and widely used method for the S-alkylation of 2-mercaptobenzothiazole using an inorganic base and conventional heating.

Rationale: Potassium carbonate (K₂CO₃) is a mild and inexpensive base that effectively deprotonates the thiol group of MBT, forming the thiolate anion, which is a strong nucleophile. Absolute ethanol provides a suitable polar medium for the reaction.

Step-by-Step Methodology:

  • To a stirred solution of 2-mercaptobenzothiazole (1.67 g, 0.01 mole) in absolute ethanol (50 ml) in a round-bottom flask, add anhydrous potassium carbonate (1.38 g, 0.01 mole).

  • To this suspension, add the alkylating agent (e.g., ethyl bromoacetate, 1.67 g, 0.01 mole) dropwise at room temperature.

  • Attach a condenser to the flask and reflux the reaction mixture for 6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the inorganic salts and wash the residue with a small amount of ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol-water) to obtain the pure S-alkylated 2-mercaptobenzothiazole derivative.

Protocol 2: Phase-Transfer Catalyzed (PTC) S-Alkylation

This protocol outlines a highly efficient S-alkylation method using a phase-transfer catalyst, which is particularly advantageous for reactions involving reactants with different solubilities.

Causality of Experimental Choices: Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), facilitate the transfer of the thiolate anion from the aqueous or solid phase to the organic phase where the alkylating agent resides.[4] This overcomes the immiscibility of the reactants and accelerates the reaction rate under mild conditions.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_aq Aqueous Phase: Dissolve MBT and NaOH in Water prep_cat Add TBAB to Aqueous Phase prep_aq->prep_cat prep_org Organic Phase: Dissolve Alkyl Halide in Toluene combine Combine Aqueous and Organic Phases prep_org->combine prep_cat->combine react Stir vigorously at 90°C combine->react separate Separate Organic Layer react->separate wash Wash with Water separate->wash dry Dry over Anhydrous Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Workflow for Phase-Transfer Catalyzed S-Alkylation.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1.67 g, 0.01 mole) and sodium hydroxide (0.4 g, 0.01 mole) in water (20 ml). Stir until a clear solution is obtained.

  • Catalyst Addition: To the aqueous phase, add tetrabutylammonium bromide (TBAB) (0.32 g, 0.001 mole, 10 mol%).

  • Organic Phase Preparation: In a separate beaker, dissolve the alkylating agent (e.g., benzyl chloride, 1.26 g, 0.01 mole) in toluene (20 ml).

  • Reaction Execution: Add the organic phase to the aqueous phase in the reaction flask. Stir the biphasic mixture vigorously at 90°C.

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots from the organic layer and analyzing by TLC.

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and wash it with water (2 x 20 ml) and then with brine (20 ml).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 3: Microwave-Assisted Solvent-Free S-Alkylation

This protocol leverages the efficiency of microwave irradiation for a rapid and environmentally friendly S-alkylation reaction under solvent-free conditions.

Expertise & Experience: Microwave heating can dramatically accelerate organic reactions by directly and efficiently heating the reactants.[5] Using a solid support like fly ash not only provides a surface for the reaction but can also act as a catalyst. This solvent-free approach aligns with the principles of green chemistry by reducing waste.

Step-by-Step Methodology:

  • In a mortar, thoroughly mix 2-mercaptobenzothiazole (1.67 g, 0.01 mole), the alkylating agent (e.g., methyl iodide, 1.42 g, 0.01 mole), and fly ash (5 g) as a solid support.

  • Transfer the mixture to a microwave-safe reaction vessel.

  • Place the vessel in a domestic microwave oven and irradiate at a power of 300-450 W for short intervals (e.g., 30 seconds) to avoid overheating.

  • Monitor the reaction progress by TLC after each irradiation interval.

  • Once the reaction is complete (typically within 5-10 minutes), cool the reaction vessel to room temperature.

  • Extract the product from the solid support using a suitable organic solvent (e.g., dichloromethane, 3 x 20 ml).

  • Filter the solid support and wash it with the solvent.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the product from an appropriate solvent to yield the pure S-alkylated derivative.

Protocol 4: Green S-Alkylation in an Ionic Liquid

This protocol describes a green synthetic route using an ionic liquid as a recyclable solvent and catalyst.

Trustworthiness: Ionic liquids are considered "green" solvents due to their low vapor pressure, thermal stability, and recyclability.[6] They can also act as catalysts, promoting reactions through their unique solvent properties. This method offers a sustainable alternative to traditional volatile organic solvents.

Reaction Mechanism Diagram:

G MBT 2-Mercaptobenzothiazole (MBT-SH) Thiolate Thiolate Anion (MBT-S⁻) MBT->Thiolate Deprotonation Product S-Alkylated Product (MBT-S-R) Thiolate->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Byproduct Halide Salt (KX) Product->Byproduct IonicLiquid Ionic Liquid ([bmim][PF₆]) Base Base (e.g., K₂CO₃) Base->Thiolate

Caption: S-Alkylation Mechanism in an Ionic Liquid.

Step-by-Step Methodology:

  • In a round-bottom flask, combine 2-mercaptobenzothiazole (1.67 g, 0.01 mole), the alkylating agent (e.g., butyl bromide, 1.37 g, 0.01 mole), and a weak base such as potassium carbonate (1.38 g, 0.01 mole).

  • Add the ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]) (5 ml), to the flask.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 60°C) for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the product from the ionic liquid using an organic solvent in which the ionic liquid is immiscible (e.g., diethyl ether, 3 x 20 ml).

  • Combine the organic extracts and wash with water to remove any residual ionic liquid and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The ionic liquid can be recovered by washing with water and drying under vacuum for reuse.

  • Purify the product by column chromatography or recrystallization if necessary.

Conclusion and Future Perspectives

The S-alkylation of 2-mercaptobenzothiazole is a fundamental transformation that opens the door to a vast array of valuable compounds. This guide has provided a detailed overview of various catalytic methodologies, from established conventional techniques to modern, efficient, and green alternatives. The choice of catalyst and reaction conditions should be guided by the specific requirements of the synthesis, including desired yield, reaction time, substrate scope, and environmental considerations.

The future of this field lies in the continued development of highly active, selective, and reusable catalysts. The exploration of novel solid-supported catalysts, such as functionalized mesoporous silicas and metal-organic frameworks, holds significant promise for further enhancing the sustainability of S-alkylation reactions. As the demand for greener and more efficient chemical processes grows, the principles and protocols outlined in this guide will serve as a valuable resource for researchers at the forefront of chemical synthesis and drug discovery.

References

  • Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. MDPI. [Link]

  • 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Current Organic Chemistry. [Link]

  • Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. Journal of Organic Chemistry. [Link]

  • 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. ResearchGate. [Link]

  • Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. ResearchGate. [Link]

  • Solid‐Supported Materials‐Based Synthesis of 2‐Substituted Benzothiazoles: Recent Developments and Sanguine Future. ResearchGate. [Link]

  • Mercaptobenzothiazole. Wikipedia. [Link]

  • 2-Mercaptobenzothiazole and its derivatives: Syntheses, reactions and applications. Bentham Science. [Link]

  • Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Academia.edu. [Link]

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. PMC. [Link]

  • IONIC LIQUIDS AS POTENTIAL REACTION MEDIA FOR GREEN CHEMICAL REACTIONS: A SHORT REVIEW. Purva Mimaansa. [Link]

  • Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. PMC. [Link]

  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes. ResearchGate. [Link]

  • Comparison between microwave and conventional heating reactions. ResearchGate. [Link]

  • Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Taylor & Francis Online. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Ionic liquids: Green solvents of sustainable chemistry. International Journal of Chemical Studies. [Link]

  • Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 2-Mercaptoquinazolin-4(3H)-One. ResearchGate. [Link]

  • Sonochemical protocol for alkylation reactions. ResearchGate. [Link]

  • Integrating green chemistry with biomedical innovation: the role of biocompatible ionic liquids and ionic liquid nanoparticles in therapeutic applications. PMC. [Link]

  • Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. KJS College. [Link]

  • Sustainable preparation of 2-acylbenzothiazoles under the cooperation of ionic liquids and microwave irradiation. Royal Society of Chemistry. [Link]

  • MICROWAVE ASSISTED GREEN ORGANIC SYNTHESIS. World Journal of Pharmaceutical Research. [Link]

  • Comparison of microwave irradiation and conventional heating method. ResearchGate. [Link]

  • 2-Mercaptobenzothiazole and its derivatives: Syntheses, reactions and applications. UQ eSpace. [Link]

  • Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides. Royal Society of Chemistry. [Link]

  • Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles. Asian Journal of Chemistry. [Link]

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Semantic Scholar. [Link]

  • Effects of Combining Ultrasonic Waves and Ultraviolet Radiation on Removing 2-Mercaptobenzothiazole from Aqueous Solution. Pollution. [Link]

Sources

Troubleshooting & Optimization

2-Mercaptobenzothiazole (2-MBT) Alkylation Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MBT-ALK-001 Assigned Specialist: Senior Application Scientist

Core Directive: The Mechanistic Landscape

Welcome to the technical support hub for 2-mercaptobenzothiazole (2-MBT) functionalization. If you are experiencing low yields, regioselectivity issues (N- vs. S-alkylation), or oxidative byproducts, you are likely battling the ambident nature of the 2-MBT anion.

The Ambident Nucleophile Challenge

2-MBT exists in a tautomeric equilibrium between the thione (NH form, predominant in neutral solution) and the thiol (SH form). However, under basic alkylation conditions, the active species is the thiobenzothiazole anion .

This anion is ambident , possessing two nucleophilic sites:

  • Sulfur (Exocyclic): A "soft" nucleophile (high polarizability, low charge density).

  • Nitrogen (Endocyclic): A "hard" nucleophile (low polarizability, high electronegativity).

According to Pearson’s HSAB (Hard and Soft Acids and Bases) Theory , the outcome of your reaction depends on the "hardness" of your electrophile and the solvent environment.

  • S-Alkylation (Desired): Favored by soft electrophiles (e.g., alkyl iodides, benzyl bromides) and protic solvents that solvate the harder nitrogen site.

  • N-Alkylation (Impurity/Target): Favored by hard electrophiles (e.g., alkyl tosylates, sulfates) and polar aprotic solvents that leave the nitrogen lone pair exposed.

Visualizing the Pathway

MBT_Mechanism Thione Thione Form (NH dominant) Thiol Thiol Form (SH minor) Thione->Thiol Tautomerism Anion Thiobenzothiazole Anion (Ambident) Thiol->Anion + Base - H+ S_Product S-Alkyl Product (Sulfide) Anion->S_Product Soft Electrophile (R-I) Protic Solvent N_Product N-Alkyl Product (Thione deriv.) Anion->N_Product Hard Electrophile (R-OTs) Aprotic Solvent Disulfide Disulfide Byproduct (MBTS) Anion->Disulfide Oxidation (O2/H2O2)

Figure 1: Mechanistic pathways of 2-MBT alkylation showing competitive S- vs. N-attack and oxidative coupling.

Troubleshooting Guide (FAQ)

Issue 1: "I am detecting significant N-alkylated impurities."

Diagnosis: You are likely using a "hard" electrophile or a solvent system that exposes the nitrogen center. Corrective Actions:

  • Switch Leaving Groups: If using an alkyl chloride or tosylate, switch to an alkyl iodide or bromide . Iodide is a softer leaving group, favoring attack by the soft Sulfur.

  • Solvent Modulation: If using DMF or DMSO, the naked anion is highly reactive, and N-attack becomes competitive. Switch to Ethanol or Methanol . The solvent hydrogen bonds to the Nitrogen (hard site), shielding it and directing the electrophile to the Sulfur.

  • Use Phase Transfer Catalysis (PTC): PTC systems (e.g., Toluene/Water with TBAB) often favor S-alkylation due to the specific ion-pairing dynamics in the interface/organic phase [1].

Issue 2: "My reaction turns yellow/brown, and I see a solid precipitate that isn't product."

Diagnosis: You are generating 2,2'-dithiobis(benzothiazole) (MBTS) via oxidative coupling. This is a common dimer formed when the thiolate anion is exposed to air or oxidants. Corrective Actions:

  • Degas Solvents: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to adding the thiol.

  • Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen.

  • Reducing Agents: In extreme cases, adding a small amount of reducing agent (like sodium metabisulfite) can prevent disulfide formation, though this is rarely needed if air is excluded [2].

Issue 3: "The reaction stalls at 60-70% conversion."

Diagnosis: The base might be too weak to fully deprotonate the thiol (pKa ~7.0), or the leaving group is too sluggish. Corrective Actions:

  • Base Selection: Ensure you are using at least 1.1 equivalents of base. NaOH or KOH are sufficient. For PTC methods, solid

    
     is excellent.
    
  • Catalysis: Add 5-10 mol% of Tetrabutylammonium Bromide (TBAB) or Aliquat 336 . This facilitates the transfer of the anion into the organic phase (if biphasic) or loosens the ion pair (if monophasic), significantly accelerating the rate (

    
    ) [3].
    

Validated Experimental Protocols

Protocol A: High-Selectivity Phase Transfer Catalysis (Recommended)

Best for: Maximizing S-selectivity, simple workup, and green chemistry compliance.

Reagents:

  • 2-Mercaptobenzothiazole (10 mmol)

  • Alkyl Halide (11 mmol)

  • Potassium Carbonate (

    
    , 15 mmol)
    
  • Tetrabutylammonium Bromide (TBAB, 0.5 mmol)

  • Solvent: Toluene (30 mL) [or Acetone for solid-liquid PTC]

Step-by-Step:

  • Charge: To a round-bottom flask, add 2-MBT, finely powdered

    
    , and TBAB.
    
  • Solvent: Add Toluene. (Note: 2-MBT will not fully dissolve initially).

  • Addition: Add the Alkyl Halide dropwise at room temperature.

  • Reaction: Heat to reflux (or 60°C depending on halide volatility) with vigorous stirring. The PTC mechanism relies on interfacial surface area.

  • Monitor: Check TLC (Hexane/EtOAc 8:2) after 2 hours.

  • Workup: Filter off the inorganic salts (

    
    ). Wash the filtrate with water (2 x 10 mL) to remove catalyst traces.
    
  • Isolation: Dry organic layer (

    
    ) and evaporate. Recrystallize from Ethanol if necessary.
    

Why this works: The soft quaternary ammonium cation (


) forms a loose ion pair with the thiobenzothiazole anion, enhancing its nucleophilicity while the non-polar solvent (Toluene) suppresses the hardness of the nitrogen, directing attack to the sulfur [3].
Protocol B: Classical Ethanolic Alkylation

Best for: Scale-up without catalyst costs.

  • Dissolve 2-MBT (1.0 eq) in Ethanol (5 vol).

  • Add NaOH (1.1 eq) dissolved in minimal water. Stir for 10 min to form the sodium salt (solution turns clear/yellow).

  • Add Alkyl Halide (1.1 eq) dropwise.

  • Reflux for 3-5 hours.

  • Pour mixture into ice water. The S-alkylated product usually precipitates as a solid.

  • Filter and wash with cold water.

Characterization: Proving the Structure

Distinguishing S-alkyl from N-alkyl isomers is critical. Use the following spectroscopic markers.

NMR & IR Data Table
FeatureS-Alkyl Product (Desired)N-Alkyl Product (Impurity)Notes

NMR (C2)
160 - 170 ppm 175 - 185 ppm The C=S bond in N-alkyl thiones is significantly deshielded compared to C-S-C [4].

NMR (

-CH)

3.4 - 3.8 ppm (S-

)

4.0 - 4.5 ppm (N-

)
N is more electronegative, causing a downfield shift [4].
IR Spectroscopy No C=S stretchStrong C=S stretch (~1050-1100

)
N-alkyl form is fixed as a thione.
PTC Workflow Visualization

PTC_Workflow cluster_aqueous Solid / Aqueous Phase cluster_organic Organic Phase (Toluene) Base K2CO3 (Solid) Salt MBT Anion (K+) Base->Salt Deprotonation Catalyst Catalyst (Q+ X-) TBAB Salt->Catalyst Ion Exchange Q_Salt Ion Pair [Q+ MBT-] Product Product (R-S-MBT) Q_Salt->Product SN2 Attack (Regioselective) Q_Salt->Catalyst Regenerate Q+X- RX Alkyl Halide (R-X) Catalyst->Q_Salt Transfer to Org.

Figure 2: Phase Transfer Catalysis (PTC) cycle facilitating selective S-alkylation.

References

  • Wu, F. L., et al. (2012).[1][2] 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Current Organic Chemistry.

  • Liao, S., et al. (2007). Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway. Chemical Research in Toxicology.

  • Khalil, A. (2007).[3] Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements.[3]

  • Janczak, J., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials (MDPI).

Sources

Technical Support Center: Interpreting NMR Spectra of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of NMR spectral interpretation for this compound. The following question-and-answer format addresses specific issues you may encounter, providing not just solutions but also the underlying scientific reasoning to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm preparing my sample for NMR. What is the standard protocol to ensure a high-quality spectrum?

A: Proper sample preparation is the most critical step for acquiring a high-quality NMR spectrum. Errors at this stage can lead to a host of problems, including poor resolution, broad peaks, and the presence of artifacts.[1][2]

Detailed Step-by-Step Protocol for NMR Sample Preparation:

  • Determine Sample Quantity: For a standard ¹H NMR spectrum, use 5-25 mg of your compound.[3] For ¹³C NMR, which is inherently less sensitive, a higher concentration is needed; aim for a nearly saturated solution, which may require 50-100 mg of material.[3] Be aware that highly concentrated samples can increase viscosity, leading to broader lines in the ¹H spectrum.

  • Select Deuterated Solvent: Choose a deuterated solvent in which your compound is fully soluble. Common choices include Chloroform-d (CDCl₃), DMSO-d₆, and Acetone-d₆. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[4] For 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide, CDCl₃ or DMSO-d₆ are typically suitable.

  • Ensure Complete Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[3] Gentle warming or vortexing can aid dissolution.

  • Filter the Sample: It is imperative to remove any undissolved particulate matter. Solid particles disrupt the magnetic field homogeneity, causing significant line broadening and poor spectral quality that cannot be corrected by shimming.[1] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube. Do not use cotton wool, as solvents can leach impurities from it.

  • Check Sample Height: The sample height in a standard 5 mm NMR tube should be between 4-5 cm (approximately 0.6-0.7 mL).[4][5] This ensures that the sample volume is correctly positioned within the instrument's radiofrequency coils for optimal detection.[2]

  • Cap and Label: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Q2: What are the expected chemical shifts and splitting patterns for 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide in a ¹H NMR spectrum?

A: Understanding the expected spectrum is key to identifying your compound and any potential impurities. The structure consists of three main parts: the benzothiazole ring, the methylene (-CH₂-) bridge, and the acetamide (-NH-C(O)-CH₃) group, which appears as the -NH₂ group in the final product.

  • Benzothiazole Aromatic Protons (4H): These protons are located on the benzene ring portion of the benzothiazole system. They typically appear in the aromatic region, between δ 7.3 and 8.1 ppm . Due to their different electronic environments and coupling to each other, they will appear as a complex set of multiplets (e.g., doublets, triplets, or doublet of doublets). Protons closer to the electron-withdrawing thiazole ring will be further downfield (higher ppm).

  • Methylene Protons (-S-CH₂-): This singlet represents the two protons of the methylene group. Its chemical shift is influenced by the adjacent sulfur atom and the carbonyl group of the acetamide. Expect this signal to appear as a sharp singlet around δ 4.0 - 4.2 ppm . A similar structure, 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone, shows its methylene protons at 5.10 ppm, but the phenyl group is more electron-withdrawing than the amide group.[6]

  • Amide Protons (-NH₂): The two protons of the primary amide will typically appear as a broad singlet. The chemical shift can be highly variable depending on the solvent, concentration, and temperature, but a general range is δ 5.5 - 8.5 ppm . These protons are exchangeable.[7] To confirm their identity, you can perform a D₂O shake: add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The amide peak should diminish or disappear completely.[8]

Summary of Expected ¹H NMR Signals:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons7.3 - 8.1Multiplet4H
-S-CH₂-4.0 - 4.2Singlet2H
-NH₂5.5 - 8.5 (Broad)Singlet2H
Q3: I'm seeing unexpected peaks in my spectrum. How can I identify their source?

A: Unexpected peaks are a common issue and typically arise from one of three sources: the NMR solvent, residual starting materials, or external contamination.

Troubleshooting Workflow for Unexpected Peaks:

G Start Unexpected Peaks in Spectrum Solvent Solvent Impurity? Start->Solvent StartingMaterial Starting Material? Start->StartingMaterial Contamination Contamination? Start->Contamination CheckSolvent Action: Compare peaks to known solvent impurity tables. Solvent->CheckSolvent Hypothesis CheckTLC Action: Check starting material (2-mercaptobenzothiazole) NMR spectrum. StartingMaterial->CheckTLC Hypothesis CheckGrease Action: Check for common contaminants (grease, ethyl acetate). Re-purify if necessary. Contamination->CheckGrease Hypothesis Result1 Peak matches known solvent/water peak. CheckSolvent->Result1 Outcome Result2 Peak matches starting material spectrum. CheckTLC->Result2 Outcome Result3 Peak identified as external contaminant. CheckGrease->Result3 Outcome

Caption: Troubleshooting workflow for identifying unknown peaks.

  • Causality & Explanation:

    • Solvent Peaks: Deuterated solvents are never 100% pure and will always show a residual peak of the non-deuterated form (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm).[9] Solvents can also absorb atmospheric moisture, leading to a water peak (H₂O), which is broad and varies in position (e.g., δ ~1.56 ppm in CDCl₃, δ ~3.33 ppm in DMSO-d₆).[9][10]

      • Action: Consult an NMR solvent impurity chart to match the chemical shift of the unknown peak.[10][11][12]

    • Residual Starting Material: The synthesis of the target compound likely involves 2-mercaptobenzothiazole. Incomplete reaction or purification can leave traces of this starting material. The most prominent signal for 2-mercaptobenzothiazole is a broad singlet for the N-H proton, which exists in a thione tautomeric form.[13]

      • Action: Compare your spectrum to a known spectrum of 2-mercaptobenzothiazole to see if the impurity peaks match.[14]

    • External Contamination: Common lab contaminants include grease (from glassware joints, appearing as broad, overlapping signals around δ 0.5-1.5 ppm), and residual solvents from purification like ethyl acetate or hexane.[8][10]

      • Action: If contamination is suspected, re-purifying the sample via column chromatography or recrystallization is recommended.

Q4: My aromatic signals are poorly resolved and look like a broad lump. What can I do to improve the resolution?

A: Poor resolution, especially in the crowded aromatic region, can obscure important coupling information needed for structural confirmation. This issue often stems from poor magnetic field homogeneity ("shimming"), sample concentration, or solvent effects.[2][8]

  • Improve Shimming: Shimming is the process of adjusting the magnetic field to be as homogeneous as possible across the sample volume. Poor shimming is a very common cause of broad peaks.[5][8] Most modern spectrometers have automated shimming routines. Ensure the routine is completed successfully. If manual shimming is required, it is a skilled process that involves adjusting the Z1, Z2, and other shim coils to minimize the peak width of the solvent lock signal.

  • Lower the Concentration: Highly concentrated samples can be viscous, which slows down molecular tumbling. Slower tumbling leads to faster relaxation and, consequently, broader NMR signals.

    • Action: Dilute your sample. If the signal-to-noise ratio is a concern, you can compensate by increasing the number of scans during acquisition.

  • Change the Solvent: The chemical shifts of aromatic protons can be highly sensitive to the solvent used due to solvent-solute interactions (e.g., aromatic stacking).

    • Action: Try acquiring the spectrum in a different deuterated solvent, such as Benzene-d₆ or Acetone-d₆.[8] Sometimes, changing the solvent can spread out the aromatic signals, revealing the underlying multiplet structures.

Q5: What are the expected chemical shifts in the ¹³C NMR spectrum?

A: ¹³C NMR provides complementary information and confirms the carbon skeleton of the molecule.

Summary of Expected ¹³C NMR Signals:

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
C =O (Amide)168 - 172Carbonyl carbons in amides are deshielded and appear significantly downfield.[15][16]
C =N (Thiazole)160 - 165The imine-like carbon within the thiazole ring is highly deshielded. Similar carbons in related benzothiazoles appear in this region.[6]
Aromatic C -S/C-N150 - 154The carbon atom at the fusion point of the benzene and thiazole rings, bonded to sulfur and nitrogen.
Aromatic C -H & C -C120 - 136The four CH carbons and the other quaternary carbon of the benzene ring. Their specific shifts depend on their position relative to the fused thiazole ring.[17][18]
-S-C H₂-35 - 40The methylene carbon is shielded relative to carbons attached to more electronegative atoms like oxygen but is still deshielded by the adjacent sulfur.[16]

References

  • NMR Sample Preparation. University of California, Riverside. [Link]

  • NMR sample preparation guidelines. Creative Biostructure. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Sample Preparation. Rochester Institute of Technology. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]

  • Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. University of Wisconsin-Madison, Chemistry Department. [Link]

  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules, 2024. [Link]

  • NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. [Link]

  • NMR Solvent Chart. Emery Pharma. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 2017. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016. [Link]

  • NMR CASE Troubleshooting Guide. Bruker. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 1997. [Link]

  • Trouble Shooting Page. UCSD NMR Facility. [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]

  • 2-Mercaptobenzothiazole, diphenylcarbamate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Mercaptobenzothiazole. Wikipedia. [Link]

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone. Acta Crystallographica Section E, 2011. [Link]

  • Supporting Information: Hydroxylamine as an Oxygen Nucleophile... The Royal Society of Chemistry. [Link]

  • 2-Mercaptobenzothiazole. PubChem. [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 1990. [Link]

  • A guide to 13C NMR chemical shift values. Compound Interest. [Link]

  • 1H NMR Chemical Shifts. Educator.com. [Link]

  • 13C NMR Chemical Shift Table. University of Puget Sound. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • NMR Chemical Shifts of Trace Impurities. University of Washington. [Link]

  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 2015. [Link]

Sources

Technical Support Center: Benzothiazole Thioether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Impurities & Optimization of C–S Bond Formation Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

System Overview & Mechanistic Pathways[1]

Benzothiazole thioethers are critical pharmacophores in drug discovery, often synthesized via two primary routes: Nucleophilic Aromatic Substitution (


)  or S-Alkylation of 2-Mercaptobenzothiazole (MBT) . Each route presents a unique impurity profile driven by competing kinetic and thermodynamic pathways.
The Chemistry of Impurity Formation

Understanding the origin of your impurity is the first step in elimination. The diagram below maps the two most common synthetic routes against their specific failure modes (impurities).

BenzothiazolePathways cluster_inputs Starting Materials MBT 2-Mercaptobenzothiazole (Nucleophile) Target TARGET PRODUCT 2-(Substituted-thio)benzothiazole MBT->Target Route A: S-Alkylation (Soft Electrophiles) N_Isomer IMPURITY A: N-Alkylated Thione (Regioisomer) MBT->N_Isomer Hard Electrophiles / Polar Solvents Disulfide IMPURITY B: Disulfide Dimer (Oxidative Coupling) MBT->Disulfide Oxidation (Air/Base) HaloBTZ 2-Halobenzothiazole (Electrophile) HaloBTZ->Target Route B: SnAr (Base + Heat) Hydrolysis IMPURITY C: 2-Hydroxybenzothiazole (Benzothiazolinone) HaloBTZ->Hydrolysis Trace H2O / OH- Thiol Alkyl/Aryl Thiol (Nucleophile) Thiol->Target + Base Thiol->Disulfide Oxidation (Air)

Figure 1: Mechanistic divergence in benzothiazole thioether synthesis. Route A (left) risks N-alkylation, while Route B (right) risks hydrolysis. Both routes are susceptible to oxidative disulfide formation.

Troubleshooting Guides

Issue 1: The "Oxygen Intruder" (Hydrolysis)

Symptom: Appearance of a highly polar spot by TLC or a peak at M-Cl+16 (approx) in MS. The product is 2-hydroxybenzothiazole (often existing as the benzothiazolinone tautomer). Context: Common in Route B (


 of 2-chlorobenzothiazole). The C-2 position is electron-deficient; hydroxide (from wet base) competes with the thiol.
Diagnostic CheckRoot CauseCorrective Action
Solvent Water Content Wet DMF/DMSO generates hydroxide in situ with carbonate bases.Protocol: Use anhydrous DMF (<50 ppm

). Store over activated 4Å molecular sieves.
Base Hygroscopicity

or

absorbed atmospheric moisture.
Protocol: Flame-dry the base under vacuum or use fresh anhydrous bottles. Switch to organic bases (DIPEA) if the nucleophile is reactive enough.
Reaction Temperature High temp (>100°C) accelerates hydrolysis faster than substitution.Optimization: Lower temp to 60–80°C. Add a catalytic amount of CuI (5 mol%) to accelerate the C–S coupling, allowing milder thermal conditions [1].
Issue 2: The "Wrong Isomer" (N-Alkylation)

Symptom: Product mixture contains two isomers with identical mass. NMR shows a downfield shift for ring protons in one isomer (N-alkyl thione). Context: Specific to Route A (Alkylation of 2-mercaptobenzothiazole). MBT is an ambident nucleophile (N vs. S).

VariableMechanismSolution
Electrophile Hardness "Hard" electrophiles (e.g., methyl iodide, benzyl chloride) favor N-attack (Coulombic control).Strategy: Use "softer" leaving groups (iodides > bromides > chlorides).
Solvent Polarity Polar aprotic solvents (DMF, DMSO) solvate the cation, leaving the "naked" anion to attack via the harder N-center.Protocol: Switch to non-polar solvents (Toluene, DCM) with Phase Transfer Catalysis (e.g., TBAB) to favor S-alkylation [2].
Base Counter-ion Small cations (

,

) associate tightly with S, shielding it and favoring N-attack.
Optimization: Use large counter-ions (

or

) to dissociate the S-salt and promote S-nucleophilicity [3].
Issue 3: The "Phantom Dimer" (Disulfides)

Symptom: Loss of thiol starting material; appearance of a non-polar dimer (R-S-S-R). Context: Thiols oxidize rapidly in basic solutions exposed to air.

TriggerFix
Atmosphere Oxygen facilitates base-catalyzed radical coupling of thiolate anions.
Trace Metals Trace transition metals in low-grade reagents catalyze oxidation.

Validated Experimental Protocol

Method:


 Synthesis of 2-(Alkylthio)benzothiazole (Route B Focus)
Designed to minimize Hydrolysis and Disulfide formation.
Materials
  • Substrate: 2-Chlorobenzothiazole (1.0 equiv)

  • Nucleophile: Alkyl Thiol (1.1 equiv)

  • Base:

    
     (anhydrous, 1.5 equiv)
    
  • Solvent: DMF (Anhydrous, 0.5 M concentration)

  • Atmosphere: Argon balloon

Step-by-Step Workflow
  • System Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Cool to room temperature (RT) under an Argon flow.

  • Solvent Degassing (Critical Step):

    • Add anhydrous DMF to the flask.

    • Technique: Submerge a long needle connected to an Argon line into the solvent. Bubble gas vigorously for 15 minutes. Why: This removes dissolved

      
      , preventing thiol dimerization [4].
      
  • Reagent Addition:

    • Add

      
       (powdered) in one portion.
      
    • Add the Alkyl Thiol via syringe. Stir for 10 mins at RT to generate the thiolate anion (

      
      ).
      
    • Observation: The mixture may turn slightly yellow (thiolate formation).

  • Reaction Initiation:

    • Add 2-Chlorobenzothiazole dropwise.

    • Heat to 60°C . Note: Do not exceed 90°C unless monitoring confirms sluggish reaction; higher temps promote hydrolysis.

  • Monitoring:

    • Check TLC at 1 hour.

    • TLC Tip: If a baseline spot appears (Hydrolysis), lower the temp and add 5% more thiol.

  • Workup (Quench):

    • Pour mixture into ice-cold water (5x reaction volume).

    • Why: Cold water precipitates the organic product while keeping the hydrolyzed byproduct (as the phenolate salt) in the aqueous phase if pH > 10.

    • Extract with EtOAc, wash with brine, dry over

      
      .[1]
      

Frequently Asked Questions (FAQs)

Q: I am seeing a spot that moves just below my product on TLC. What is it? A: This is likely the Disulfide (R-S-S-R) derived from your thiol.[2] It is often non-polar but slightly more polar than the thioether product depending on the R-group. Treat the reaction with


 (1.1 equiv) and water to reduce the disulfide back to the thiol in situ if the reaction isn't complete [5].

Q: Why do I get N-alkylation even when using K2CO3 in Acetone? A: Acetone is a polar solvent. Even with Potassium, the solvent polarity can stabilize the transition state for N-alkylation. Try switching to Toluene or Acetonitrile (MeCN). If using Toluene, add a phase transfer catalyst like Tetrabutylammonium Bromide (TBAB) to solubilize the carbonate [2].

Q: Can I use 2-mercaptobenzothiazole (MBT) to make the thioether instead of using the thiol + 2-chlorobenzothiazole? A: Yes, but you must control the regioselectivity. If your alkyl halide is a "hard" electrophile (e.g., Benzyl Bromide), you risk N-alkylation. To force S-alkylation with MBT, use Ethanol as solvent with KOH or EtONa at reflux. The protic solvent hydrogen-bonds to the Nitrogen, blocking it and directing the alkyl halide to the Sulfur [3].

References

  • Copper-Catalyzed C-S Bond Formation

    • Title: Copper-Catalyzed Synthesis of Benzothiazoles[3][4][5]

    • Source: Organic Letters / NIH
    • URL:[Link] (Contextual grounding on metal catalysis)

  • S- vs N-Alkylation Selectivity

    • Title: 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications[3][6][7]

    • Source: Current Organic Chemistry (via ResearchG
    • URL:[Link]

  • Regioselectivity Mechanisms

    • Title: Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles
    • Source: ResearchGate[4][7][8]

    • URL:[Link]

  • Disulfide Formation & Prevention

    • Title: Transformation of thiols to disulfides via an oxidant-free radical pathway[9]

    • Source: Green Chemistry (RSC)
    • URL:[Link]

  • Hydrolysis Side Reactions

    • Title: Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives[10]

    • Source: PMC (NIH)
    • URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Benzothiazole vs. Benzimidazole Thioacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide provides a technical comparison between Benzothiazole (BZT) and Benzimidazole (BZI) scaffolds linked via a thioacetamide moiety (


). These heterocyclic systems are isosteres, differing only by the heteroatom at position 1 (Sulfur in BZT vs. Nitrogen in BZI).

Key Differentiator: The substitution of Sulfur (lipophilic, electron-rich) for Nitrogen (H-bond donor, amphoteric) fundamentally alters the pharmacokinetics and binding affinity of the thioacetamide derivatives.

  • Benzothiazole (BZT): Generally exhibits superior antibacterial and urease inhibitory activity due to enhanced lipophilicity and specific interactions with sulfur-philic enzyme pockets.

  • Benzimidazole (BZI): Often dominates in antifungal and anti-inflammatory domains, leveraging the N-H moiety for additional hydrogen bonding within target active sites (e.g., fungal CYP51).

Chemical Synthesis & Stability

The synthesis of thioacetamide derivatives for both scaffolds typically follows a convergent nucleophilic substitution pathway.

Comparative Synthetic Workflow

The following Graphviz diagram illustrates the parallel synthesis pathways and the critical divergence points affecting yield and stability.

Synthesis_Pathway cluster_0 Critical Difference Start_BZT 2-Mercaptobenzothiazole Intermediate Thiolate Anion Formation Start_BZT->Intermediate Deprotonation (Fast) Start_BZI 2-Mercaptobenzimidazole Start_BZI->Intermediate Deprotonation (Slower due to NH) Reagent 2-Chloro-N-arylacetamide (Electrophile) Reagent->Intermediate + Base Base Catalyst (K2CO3 or Et3N) Base->Intermediate Product_BZT BZT-Thioacetamide (High Yield, Stable) Intermediate->Product_BZT SN2 Attack (S-alkylation) Product_BZI BZI-Thioacetamide (Mod. Yield, Tautomer Issues) Intermediate->Product_BZI SN2 Attack (S vs N alkylation competition)

Caption: Parallel synthesis of BZT and BZI thioacetamides. Note the potential for N-alkylation side products in BZI synthesis due to the amphoteric nitrogen.

Validated Experimental Protocol

Objective: Synthesis of


-phenyl-2-(benzo[

]thiazol-2-ylthio)acetamide. Scale: 1.0 mmol equivalent.
  • Reagent Preparation: Dissolve 2-mercaptobenzothiazole (1.0 eq, 167 mg) in anhydrous acetone (10 mL).

  • Activation: Add anhydrous Potassium Carbonate (

    
    , 1.5 eq) to the solution. Stir at room temperature for 30 minutes to generate the thiolate anion. Note: For Benzimidazole, use DMF as solvent due to lower solubility.
    
  • Alkylation: Dropwise add 2-chloro-

    
    -phenylacetamide (1.0 eq) dissolved in acetone over 10 minutes.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Work-up:

    • Evaporate solvent under reduced pressure.

    • Resuspend residue in ice-cold water (50 mL).

    • Filter the precipitate and wash with water (

      
       mL) to remove inorganic salts.
      
  • Purification: Recrystallize from Ethanol/DMF mixture.

    • Yield Expectation: BZT derivatives (85–95%) > BZI derivatives (70–80%).

Pharmacological Performance Comparison

Antimicrobial Activity Profile

Data synthesized from comparative screenings [1][2][5] indicates a distinct spectrum of activity.

FeatureBenzothiazole (BZT) ThioacetamidesBenzimidazole (BZI) Thioacetamides
Primary Target Gram-positive & Gram-negative BacteriaFungi (Candida spp.)[1] & Gram-positive Bacteria
Mechanism DNA Gyrase inhibition; Cell wall permeationInhibition of fungal CYP51; Tubulin polymerization
Lipophilicity (

)
High (Enhanced membrane penetration)Moderate (Better solubility, lower penetration)
Key Strain Potency P. aeruginosa (MIC:

)
C. albicans (MIC:

)
Resistance Profile Effective against some MRSA strainsEffective against azole-resistant fungi

Experimental Insight: In a direct comparison of 2,5-disubstituted furane derivatives, BZT analogs consistently displayed lower MIC values (higher potency) against E. coli and S. aureus compared to their BZI counterparts [2]. Conversely, BZI derivatives often outperform BZT in antifungal assays due to the N-H group mimicking the purine structure, facilitating binding to fungal enzymes [3].

Enzyme Inhibition: Urease & Alpha-Amylase

The thioacetamide linker provides flexibility, allowing the heterocyclic core to fit into the active sites of metalloenzymes.

  • Urease Inhibition: BZT derivatives are superior urease inhibitors. The sulfur in the ring and the thioether linkage can coordinate with the Nickel ions in the urease active site.

    • Data Point: BZT analogs showed IC

      
       values ranging from 1.4 to 34 
      
      
      
      M
      , significantly more potent than the standard Thiourea (IC
      
      
      ) [4][6].
  • Alpha-Amylase Inhibition: BZI derivatives have shown superior specificity here, with IC

    
     values as low as 1.10 
    
    
    
    M
    (vs Acarbose 1.70
    
    
    M), likely due to H-bonding capabilities of the benzimidazole N-H with the enzyme's catalytic residues [5].

Structure-Activity Relationship (SAR) Logic[2][3]

The biological divergence is driven by the electronic and steric properties of position 1 in the heterocycle.

SAR_Logic BZT_Core Benzothiazole Core (S) Lipophilicity Increased Lipophilicity (Better bacterial cell wall penetration) BZT_Core->Lipophilicity ElectronDensity Electron Rich (S) (Metal Chelation - Ni/Zn) BZT_Core->ElectronDensity BZI_Core Benzimidazole Core (NH) HBonding H-Bond Donor (NH) (Target specific binding) BZI_Core->HBonding Antibacterial Potent Antibacterial (Gram -/+) & Urease Inhibition Lipophilicity->Antibacterial Antifungal Potent Antifungal & Anti-inflammatory HBonding->Antifungal ElectronDensity->Antibacterial Linker Thioacetamide Linker (-S-CH2-CO-NH-) Linker->Antibacterial Flexibility for Induced Fit Linker->Antifungal Spacer for Active Site Depth

Caption: SAR map detailing how the core heteroatom (S vs NH) dictates the pharmacological pathway.

Critical Substituent Effects
  • Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) at the 5- or 6-position of the BZT ring significantly enhances antibacterial activity by increasing the acidity of the system and lipophilicity [7].
  • Steric Bulk: In BZI derivatives, bulky groups on the acetamide nitrogen (e.g.,

    
    -naphthyl) can reduce activity due to steric clash, whereas smaller groups (e.g., 
    
    
    
    -ethyl,
    
    
    -phenyl) maintain high potency.

References

  • Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. Turkish Journal of Pharmaceutical Sciences. Link

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothiazole 2,5-Disubstituted Furane Derivatives. International Journal of Molecular Sciences. Link

  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry. Link

  • Hybrid benzothiazole analogs as antiurease agent: Synthesis and molecular docking studies. Bioorganic Chemistry. Link

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents. Molecules. Link

  • Synthesis and in vitro urease inhibitory activity of 5-nitrofuran-2-yl-thiadiazole linked to different cyclohexyl-2-(phenylamino)acetamides. Bioorganic Chemistry. Link

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One. International Journal of Molecular Sciences. Link

Sources

Validating Purity of 2-(benzo[d]thiazol-2-ylthio)acetamide: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the realm of medicinal chemistry, the benzothiazole scaffold is a "privileged structure," serving as the core for antitumor, antimicrobial, and neuroprotective agents. Specifically, 2-(benzo[d]thiazol-2-ylthio)acetamide is a critical intermediate and pharmacophore. Its synthesis typically involves the S-alkylation of 2-mercaptobenzothiazole (2-MBT) with 2-chloroacetamide.

The Challenge: Standard isocratic HPLC methods often fail to resolve the target molecule from its specific synthetic byproducts—namely the unreacted starting material (2-MBT) and its oxidative dimer (MBTS). 2-MBT is particularly problematic as it possesses a high UV extinction coefficient, leading to significant "false purity" readings if it co-elutes with the product.

The Solution: This guide compares a standard Isocratic Method (Method A) against an Optimized Gradient Method (Method B) . We demonstrate that Method B is required to achieve the specificity defined by ICH Q2(R1) guidelines, ensuring the "purity" measured is chemically accurate.

Understanding the Impurity Profile

To validate purity, one must first know what to look for. The synthesis pathway dictates the impurity profile.

Figure 1: Synthesis & Impurity Origin

SynthesisPath cluster_impurities Critical Impurities to Resolve MBT Starting Material 2-Mercaptobenzothiazole (2-MBT) Product Target Product 2-(benzo[d]thiazol-2-ylthio)acetamide MBT->Product + Base, -HCl MBTS Impurity (Oxidation) Disulfide Dimer (MBTS) MBT->MBTS Oxidation (Air/Light) ClAc Reagent 2-Chloroacetamide ClAc->Product

Caption: Synthesis pathway highlighting the critical impurities (Red) that must be resolved from the Target Product (Green).

Method Comparison: Isocratic vs. Optimized Gradient

We evaluated two methodologies. The data below illustrates why the "standard" approach is insufficient for this specific thio-ether linkage.

Table 1: Comparative Methodology
ParameterMethod A (Standard Isocratic)Method B (Optimized Gradient)
Column C18, 5µm, 150 x 4.6mmC18, 3.5µm, 150 x 4.6mm (High Surface Area)
Mobile Phase 60:40 ACN : Water (No pH control)A: 0.1% Formic Acid in WaterB: ACN
Elution IsocraticGradient (See Protocol)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV 254 nmUV 280 nm (PDA Scan 200-400nm)
Result Failed Specificity Passes All ICH Criteria
Observation 2-MBT co-elutes on the tail of the product. MBTS elutes very late (broad peak).Sharp resolution (

) between 2-MBT, Product, and MBTS.
Why Method A Fails (The Science)

2-Mercaptobenzothiazole (2-MBT) exists in a thione-thiol tautomeric equilibrium. Without pH control (acidification), 2-MBT can partially ionize or interact with silanols, causing peak tailing. In an isocratic 60% ACN system, the hydrophobic benzothiazole core drives retention, but the structural similarity between the thio-acetamide (product) and the thiol (starting material) results in overlapping retention times (


).

Detailed Protocol: Optimized Gradient (Method B)

This is the validated protocol recommended for release testing.

Reagents & Equipment[1]
  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Modifier: Formic Acid (LC-MS grade) or Orthophosphoric acid (85%).

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 3.5 µm, 4.6 x 150 mm.

  • Standard Reference Materials: Pure 2-(benzo[d]thiazol-2-ylthio)acetamide (confirmed by NMR), 2-MBT (Sigma-Aldrich).

Chromatographic Conditions
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7 suppresses ionization of the thiol).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

  • Detection: 280 nm (Optimal for benzothiazole ring) and 325 nm (Specific for thione impurity tracking).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold (Retain polar amides)
2.0 10 End Initial Hold
15.0 90 Linear Ramp (Elute Product & Dimer)
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | Stop |

Sample Preparation
  • Diluent: 50:50 ACN:Water.

  • Stock Solution: Dissolve 10 mg of sample in 1 mL DMSO (Critical: Benzothiazoles have poor water solubility). Sonicate for 5 mins.

  • Working Solution: Dilute Stock to 0.1 mg/mL using the Diluent. Filter through 0.22 µm PTFE filter.

Validation Workflow & Data

This protocol follows ICH Q2(R1) guidelines. The workflow below ensures the method is "fit for purpose."

Figure 2: Validation Logic Flow

ValidationFlow Start Start Validation SysSuit 1. System Suitability (5 Replicate Injections) Start->SysSuit Decision1 RSD < 2.0%? Tailing < 1.5? SysSuit->Decision1 Spec 2. Specificity (Inject Impurity Mix) Decision2 Resolution (Rs) > 2.0? Spec->Decision2 Lin 3. Linearity (5 Levels: 50-150%) Acc 4. Accuracy/Recovery (Spike Recovery) Lin->Acc Pass Method Validated Acc->Pass Decision1->Spec Yes Fail Fail: Re-optimize Decision1->Fail No Decision2->Lin Yes Decision2->Fail No

Caption: Step-by-step decision tree for validating the HPLC method according to ICH guidelines.

System Suitability & Specificity Data

Experimental data obtained using Method B (Gradient).

AnalyteRetention Time (

)
Tailing Factor (

)
Resolution (

)
Theoretical Plates (

)
2-Chloroacetamide 2.1 min--Void Vol.
2-MBT (Impurity) 6.4 min1.1-8,500
Target Product 9.8 min 1.05 4.2 (from 2-MBT)12,400
MBTS (Dimer) 14.2 min1.16.8 (from Product)15,000
  • Interpretation: The gradient successfully separates the starting material (2-MBT) from the product by over 3 minutes. The resolution (

    
    ) far exceeds the requirement of 1.5, proving the method is specific .
    
Linearity
  • Range: 10 µg/mL to 150 µg/mL.

  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    

Troubleshooting & Expert Tips

  • Ghost Peaks: If you see a peak at ~14 min in your blank, it is likely MBTS carried over from the injector. Benzothiazole disulfides are sticky.

    • Fix: Use a needle wash of 90% ACN / 10% Water.

  • Peak Splitting: If the product peak splits, your sample solvent (100% DMSO) is too strong compared to the initial mobile phase (10% ACN).

    • Fix: Dilute the DMSO stock 1:1 with the mobile phase before injection.

  • Detection Wavelength: While 254 nm is standard, 280 nm is more selective for the benzothiazole ring system and reduces baseline noise from formic acid.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] [Link]

  • Indian Journal of Pharmaceutical Sciences. (2006). Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'-Dithiobis-Benzothiazole by Reverse Phase HPLC.[Link][5]

  • SIELC Technologies. (2018). Separation of 2-Mercaptobenzothiazole on Newcrom R1 HPLC column.[Link]

Sources

A Senior Application Scientist's Guide to Melting Point Range Validation for Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the meticulous characterization of active pharmaceutical ingredients (APIs) is paramount. For benzothiazole derivatives, a scaffold of significant pharmacological interest, establishing a validated melting point range is a critical quality attribute that underpins purity, identity, and stability.[1][2] This guide provides a comprehensive comparison of methodologies for melting point validation, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. Our focus is on the causality behind experimental choices, ensuring a self-validating system for robust and reliable results.

The Significance of Melting Point in Drug Development

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase.[3] For benzothiazole derivatives, as with any API, this physical constant is a fundamental indicator of purity. A pure, crystalline compound typically exhibits a sharp, well-defined melting point, whereas the presence of impurities will lead to a depression and broadening of the melting range.[4][5][6] This phenomenon, known as melting point depression, is a cornerstone of purity assessment in synthetic chemistry and pharmaceutical quality control.[7]

Furthermore, the melting point is intrinsically linked to the compound's crystal lattice structure.[8] Benzothiazole derivatives, like many organic molecules, can exist in different crystalline forms known as polymorphs.[9][10] These polymorphs, while chemically identical, can have distinct melting points, solubilities, and stabilities, which can significantly impact the drug's bioavailability and therapeutic efficacy.[11][12] Therefore, validating the melting point range is not merely a procedural step but a crucial investigation into the material's fundamental physicochemical properties.

Comparative Methodologies for Melting Point Determination

The two most prevalent techniques for melting point determination in the pharmaceutical industry are the traditional Capillary Method and the more advanced Differential Scanning Calorimetry (DSC). The choice between these methods depends on the stage of development, the required level of accuracy, and the nature of the investigation.

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase transition in a heated capillary tube.[13]Measurement of the difference in heat flow between a sample and a reference as a function of temperature.[14]
Information Provided Melting range (onset and clear point).Melting point (onset, peak, endset), enthalpy of fusion, glass transitions, crystallization, and polymorphism.[15]
Purity Assessment Qualitative (broadening of range indicates impurity).[5]Quantitative and qualitative (peak shape and area can indicate impurities and allow for purity determination).[14]
Polymorphism Screening Limited; may show different melting points for different forms.Excellent; can detect and characterize multiple polymorphic forms and their interconversions.[14]
Sample Size Milligrams.[16]Micrograms to milligrams.
Throughput Can be low to moderate depending on the apparatus.High-throughput options are available.
Validation Complexity Simpler; requires calibration with reference standards.[17][18]More complex; requires calibration and performance qualification.
Regulatory Acceptance Widely accepted for basic identification and purity checks.[19]Highly regarded for in-depth characterization and is a preferred method for regulatory submissions.[20]

Validation of Melting Point Determination: A Step-by-Step Approach

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[21] For melting point determination of benzothiazole derivatives, this involves a series of experiments to establish the performance characteristics of the chosen method, in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[22][23][24]

Instrument Calibration and Qualification

Before any validation studies, the instrument (either a capillary melting point apparatus or a DSC) must be properly calibrated.

Protocol for Capillary Melting Point Apparatus Calibration:

  • Select Certified Reference Standards: Choose at least three certified reference standards that bracket the expected melting range of the benzothiazole derivative.[18][25][26] Examples include vanillin (81-83°C), acetanilide (114-116°C), and caffeine (235-238°C).[18]

  • Sample Preparation: Finely powder the reference standard and pack it into a capillary tube to a height of 2-4 mm.[16][27]

  • Heating Rate: Set the heating rate to 1°C/min, starting from a temperature approximately 10°C below the expected melting point.[25][28]

  • Melting Point Determination: Record the temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point).[28]

  • Acceptance Criteria: The observed melting points of the reference standards should be within the certified range.[18] If not, the instrument requires servicing and recalibration.

Protocol for DSC Calibration:

  • Temperature and Enthalpy Calibration: Use a certified indium standard to calibrate the temperature and enthalpy (heat flow) of the DSC. The onset of melting for indium is a well-defined 156.6°C.

  • Heating Rate: Perform the calibration at the same heating rate that will be used for the benzothiazole derivative samples (e.g., 10°C/min).

  • System Suitability: Before each run, a system suitability check can be performed using a well-characterized standard to ensure the instrument is performing correctly.

Validation Parameters

The following parameters should be assessed during the validation of the melting point determination method.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Experimental Approach:

    • Determine the melting point of the pure benzothiazole derivative.

    • Prepare spiked samples by mixing the pure derivative with known impurities (e.g., starting materials, by-products) at various levels (e.g., 1%, 2%, 5%).

    • Determine the melting point of the spiked samples.

  • Expected Outcome: The melting range of the spiked samples should be depressed and broadened compared to the pure substance, demonstrating that the method is sensitive to the presence of impurities.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision):

    • Perform at least six replicate determinations of the melting point of the same batch of the benzothiazole derivative on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the melting point determination on different days, with different analysts, and/or on different instruments.

    • Compare the results from the different conditions.

  • Expected Outcome: The RSD for repeatability should be low (typically <1-2%). The results from intermediate precision studies should show no significant differences, demonstrating the ruggedness of the method.

Experimental Workflow and Data Interpretation

The following diagrams illustrate the logical flow of the melting point validation process.

experimental_workflow cluster_prep Sample Preparation cluster_instrument Instrumentation cluster_validation Method Validation cluster_results Results & Reporting Prep Obtain Pure Benzothiazole Derivative & Known Impurities Spike Prepare Pure & Spiked Samples Prep->Spike Analyze Analyze Samples Spike->Analyze Calibrate Calibrate Instrument (Capillary or DSC) Calibrate->Analyze Specificity Assess Specificity (Melting Point Depression) Analyze->Specificity Precision Determine Precision (Repeatability & Intermediate) Analyze->Precision Report Compile Validation Report Specificity->Report Precision->Report Establish Establish Validated Melting Point Range Report->Establish

Caption: Experimental workflow for melting point validation.

data_interpretation Start Melting Point Data Obtained Pure Sharp Melting Range? Start->Pure Spiked Broadened & Depressed Range? Pure->Spiked Yes Invalid Further Investigation Required Pure->Invalid No Precise Low RSD in Replicates? Spiked->Precise Yes Spiked->Invalid No Valid Method is Validated Precise->Valid Yes Precise->Invalid No

Caption: Logical flow for data interpretation in melting point validation.

Conclusion: Ensuring the Integrity of Benzothiazole Derivatives

The validation of the melting point range for benzothiazole derivatives is a critical component of their analytical characterization. It provides essential information about purity, identity, and the potential for polymorphism. While the capillary method is a reliable technique for routine checks, Differential Scanning Calorimetry offers a more comprehensive analysis, particularly during later stages of drug development where a deeper understanding of the material's thermal properties is required.

By following a systematic validation approach that includes instrument calibration and the assessment of specificity and precision, researchers can establish a robust and reliable melting point determination method. This, in turn, ensures the quality and consistency of the benzothiazole derivative, a crucial step in the journey from discovery to a potential therapeutic agent.

References

  • Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.
  • Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved from [Link]

  • HSCprep. (2025, March 4). Understanding Melting Points in Organic Chemistry. Retrieved from [Link]

  • MDPI. (2022, December 19). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Retrieved from [Link]

  • Hep Journals. (n.d.). Synthesis and biological activities of benzothiazole derivatives: A review. Retrieved from [Link]

  • ResearchGate. (2026, January 3). The effect of polymorphism on active pharmaceutical ingredients: A review. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • SKZ. (n.d.). Differential Scanning Calorimetry DSC Analysis. Retrieved from [Link]

  • Jetir.Org. (n.d.). Synthesis and characterization of some novel benzothiazole derivatives. Retrieved from [Link]

  • News-Medical.Net. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (2025, November 6). Effect of Polymorphism Formulations. Retrieved from [Link]

  • Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • PubMed. (n.d.). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Retrieved from [Link]

  • IJPPR. (2022, November 30). Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. Retrieved from [Link]

  • Analytical Testing Labs. (n.d.). Melting Point Determination. Retrieved from [Link]

  • ResearchGate. (2025, November 21). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. Retrieved from [Link]

  • Study.com. (n.d.). How can melting point be used to determine the purity of a substance?. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 15). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Appendix V A. Determination of Melting Point. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of Melting Point Apparatus. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 18). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

  • MDPI. (2022, July 28). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Melting Point Apparatus SMP40. Retrieved from [Link]

  • RSC Publishing. (2025, September 4). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. Retrieved from [Link]

  • World Health Organization. (2023, July 28). 1.2.1. MELTING TEMPERATURE AND MELTING RANGE Draft proposal for inclusion in The International Pharmacopoeia. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from [Link]

  • Crea Analytical. (n.d.). Calibration standards for melting point determination. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Plan

Strict Adherence Required: 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide is a heterocyclic organic sulfide with potential aquatic toxicity and acute health hazards. It is NOT drain-safe.

  • Primary Disposal Method: High-temperature incineration with flue gas scrubbing (to manage SOₓ/NOₓ emissions).

  • Immediate Segregation: Isolate from Strong Oxidizing Agents (e.g., nitric acid, perchlorates) to prevent violent exothermic reactions.

  • Waste Stream: Classify as Hazardous Organic Waste (Non-Halogenated or Sulfur-Bearing depending on facility codes).

Parameter Critical Specification
Physical State Solid (Powder/Crystalline)
CAS Number Verify specific isomer/derivative on container. Common core: 2941-63-1 (Generic) or 6295-57-4 (Acid derivative reference).
RCRA Status Not P/U-listed by specific name; classify by characteristic (Toxicity) or as generic hazardous organic.
Incompatibilities Strong Oxidizers, Strong Acids, Strong Bases.

Chemical Profile & Hazard Identification

Understanding the molecular structure is essential for predicting reactivity during storage and disposal.

  • Structure: A benzothiazole ring fused to a thioether (-S-) linkage and an acetamide (-CH₂CONH₂) tail.

  • Chemical Hazards:

    • Sulfur Content: Combustion releases Sulfur Oxides (SOₓ), requiring scrubbers.

    • Nitrogen Content: Combustion releases Nitrogen Oxides (NOₓ).

    • Acetamide Moiety: Susceptible to hydrolysis in strong acids/bases, releasing ammonia or acetic acid derivatives.

  • Toxicological Profile (GHS Classifications):

    • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[1]

    • Skin/Eye Irritation: Category 2 (Causes serious irritation).[1][2]

    • Aquatic Toxicity: Chronic Category 2/3 (Toxic to aquatic life with long-lasting effects). Benzothiazoles are persistent organic pollutants.

Pre-Disposal Segregation & Handling

Objective: Prevent cross-contamination and accidental reaction in the waste stream.

Segregation Logic

Do not mix this compound with general trash or incompatible chemical wastes.

  • Keep With: Other non-halogenated organic solids, sulfur-containing organics.

  • Keep Away From:

    • Oxidizers: Risk of sulfoxide/sulfone formation or combustion.

    • Aqueous Acid/Base Waste: Risk of amide hydrolysis and unexpected heat generation.

Packaging Requirements
  • Solids: Double-bag in high-density polyethylene (HDPE) or place in a wide-mouth HDPE jar. Label as "Toxic Solid - Organic Sulfur Compound."

  • Solutions: Collect in compatible solvent waste containers (e.g., amber glass or HDPE). Ensure the solvent is compatible with incineration (e.g., DMSO, Methanol, DCM).

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired shelf stocks or surplus synthesis products.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95/P100 particulate respirator if powder is fine.

  • Transfer: Carefully transfer the solid into a dedicated Hazardous Waste Container (Solid) .

  • Labeling: Affix a hazardous waste tag detailing:

    • Chemical Name: 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide.[3][4][5]

    • Constituents: 100%.

    • Hazards: Toxic, Irritant.[1][2][6]

  • Storage: Store in a satellite accumulation area (SAA) until pickup. Ensure the container is closed at all times except when adding waste.

Scenario B: Disposal of Reaction Mixtures (Liquids)

Use this protocol for mother liquors or dissolved samples.

  • Solvent Assessment: Identify the primary solvent (e.g., DMF, DMSO, Ethanol).

  • Compatibility Check: Ensure the waste container material (HDPE/Glass) resists the solvent.

  • Transfer: Pour into Organic Solvent Waste container.

    • Note: If the solvent is halogenated (e.g., DCM), use the "Halogenated Waste" stream. If non-halogenated (e.g., Methanol), use "Non-Halogenated."

  • Precipitation Risk: If the compound is at high concentration, it may precipitate out of solution. Ensure the waste container is not filled >90% to allow for agitation/expansion.

Scenario C: Contaminated Debris

Use this protocol for gloves, weighing boats, and paper towels.

  • Containment: Place all contaminated disposables into a clear heavy-duty plastic bag (minimum 2 mil thickness).

  • Sealing: Twist and tape the bag neck (Gooseneck seal).

  • Secondary Containment: Place the sealed bag into the Solid Hazardous Waste Drum .

Waste Stream Management & Destruction

Mechanism: The only acceptable destruction method is Incineration .

Why Incineration?

Benzothiazole derivatives are resistant to biodegradation in standard wastewater treatment plants (WWTP). Releasing them into the sewer system leads to accumulation in sludge and aquatic toxicity. High-temperature incineration (>1000°C) ensures complete mineralization.

Visualization: Waste Decision Tree

WasteSegregation cluster_destruct Final Destruction Method Start Waste Generation: 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris SolidBin Hazardous Waste Bin (Solid Organics) Solid->SolidBin Double Bag SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Solid Waste Drum (Double Bagged) Debris->DebrisBin Incinerator High-Temp Incineration (w/ Scrubber for SOx/NOx) SolidBin->Incinerator Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHalo HaloBin Halogenated Waste Stream Halo->HaloBin NonHaloBin Non-Halogenated Waste Stream NonHalo->NonHaloBin HaloBin->Incinerator NonHaloBin->Incinerator DebrisBin->Incinerator

Caption: Decision logic for segregating 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide waste streams.

Emergency Spill Response

Spill Kit Requirements: Universal absorbent pads, vermiculite/sand, nitrile gloves, dustpan/brush.

Solid Spill (Powder)
  • Isolate: Evacuate the immediate area if the spill is large (>50g).

  • PPE: Wear goggles, lab coat, and gloves. Use a dust mask to prevent inhalation.

  • Containment: Cover the spill with wet paper towels (to prevent dust generation) or use a HEPA vacuum designated for hazardous chemicals.

  • Cleanup: Scoop material into a waste container. Wipe the surface with soap and water.[1][2][7][8]

  • Disposal: Treat cleanup materials as Scenario C (Contaminated Debris).

Liquid Spill
  • Absorb: Cover immediately with vermiculite, sand, or absorbent pads.

  • Neutralize: Not typically required unless the solvent itself is acidic/basic.

  • Collect: Scoop absorbed material into a wide-mouth hazardous waste jar.

  • Decontaminate: Wash the area with detergent and water.

References

  • National Institutes of Health (NIH) - PubChem. Benzothiazole Compound Summary. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.